molecular formula C24H19F2N5O2 B15608503 AZ'9567

AZ'9567

Número de catálogo: B15608503
Peso molecular: 447.4 g/mol
Clave InChI: QEASMQZYZCGOSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZ'9567 is a useful research compound. Its molecular formula is C24H19F2N5O2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C24H19F2N5O2

Peso molecular

447.4 g/mol

Nombre IUPAC

3-cyclopropyl-4-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C24H19F2N5O2/c1-30-12-15-10-14(4-9-19(15)29-30)18-11-20-22(21(28-27-20)13-2-3-13)31(23(18)32)16-5-7-17(8-6-16)33-24(25)26/h4-13,24H,2-3H2,1H3,(H,27,28)

Clave InChI

QEASMQZYZCGOSA-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the AZ'9567 MAT2A Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols associated with AZ'9567, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This document is intended to serve as a resource for professionals in the fields of oncology, drug discovery, and cancer metabolism.

Introduction to MAT2A as a Therapeutic Target

Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme in the methionine cycle, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are essential for cellular processes like gene expression, proliferation, and survival.[2] In the context of oncology, MAT2A has emerged as a compelling therapeutic target, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3]

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[4] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes cancer cells with MTAP deletion highly dependent on MAT2A for the production of SAM to maintain sufficient PRMT5 activity for survival. This synthetic lethal relationship provides a therapeutic window for selective targeting of MTAP-deleted cancers with MAT2A inhibitors.[5]

This compound: A Potent and Selective MAT2A Inhibitor

This compound is a pyrrolopyridone-based, potent, and selective allosteric inhibitor of MAT2A.[6][7][8][9] It was developed through a structure-based drug discovery approach and has demonstrated excellent preclinical pharmacokinetic properties.[6][7][9] this compound exhibits a selective antiproliferative effect on cancer cells with MTAP deletion, both in vitro and in vivo, validating the synthetic lethal approach of targeting MAT2A in this genetic context.[6][7][9]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays, as well as in vivo studies.

Biochemical Assay Parameter Value Reference
MAT2A Enzymatic AssaypIC508.9[10]
Cellular Assay Cell Line MTAP Status Parameter Value Reference
Antiproliferation AssayHCT116Knockout (KO)pIC508.9[10][11][12]
Antiproliferation AssayHCT116Wild-Type (WT)pIC50< 5.0[3]
In Vivo Rat Study (7-day) Dose (mg/kg BID) Parameter Value (Day 7) Reference
3Free Plasma Conc. (AUC24h)~1 µMh[3]
10Free Plasma Conc. (AUC24h)~3 µMh[3]
30Free Plasma Conc. (AUC24h)~10 µM*h[3]
3Average Methionine Plasma Conc.775 ± 104 µmol/L[3]
10Average Methionine Plasma Conc.1180 ± 279 µmol/L[3]
30Average Methionine Plasma Conc.940 ± 142 µmol/L[3]

Note: BID refers to twice-daily dosing.

Signaling Pathway of this compound MAT2A Inhibition

The mechanism of action of this compound is centered on the synthetic lethal interaction between MAT2A and MTAP. The following diagram illustrates this pathway.

MAT2A_Inhibition_Pathway cluster_methionine_cycle Methionine Cycle cluster_mtap_pathway MTAP Salvage Pathway & PRMT5 Regulation Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions PRMT5 PRMT5 SAM->PRMT5 Required Substrate SAM_depletion Reduced SAM Levels Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation MAT2A->SAM Catalyzes MAT2A->SAM_depletion Inhibition by this compound causes AZ9567 This compound AZ9567->MAT2A Allosteric Inhibition MTA Methylthioadenosine (MTA) MTA->PRMT5 Partial Inhibition MTAP MTAP MTA->MTAP MTAP->Methionine Salvage Pathway MTAP_deleted MTAP Deletion (in ~15% of cancers) MTAP_deleted->MTA Accumulation PRMT5_inhibition Inhibition of PRMT5 Activity SAM_depletion->PRMT5_inhibition Leads to Downstream_effects mRNA Splicing Defects, DNA Damage, Apoptosis PRMT5_inhibition->Downstream_effects Results in

Caption: this compound inhibits MAT2A, leading to synthetic lethality in MTAP-deleted cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

MAT2A Biochemical Inhibition Assay (RapidFire)

This protocol describes a method to determine the in vitro potency of inhibitors against the MAT2A enzyme.

Objective: To measure the IC50 value of a test compound against recombinant human MAT2A.

Materials:

  • Recombinant human MAT2A enzyme

  • ATP

  • L-Methionine

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplate

  • RapidFire High-Throughput Mass Spectrometry system

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into a 384-well assay plate.

  • Enzyme Preparation: Dilute the MAT2A enzyme to the desired concentration in cold assay buffer.

  • Reaction Initiation: Add the diluted enzyme to the assay plate containing the compound and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Prepare a substrate mix containing ATP and L-methionine in assay buffer. Add the substrate mix to the assay plate to start the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Quench: Stop the reaction by adding a quench solution (e.g., formic acid).

  • Detection: Analyze the plate on a RapidFire MS system to quantify the formation of SAM.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical_Assay_Workflow start Start compound_plating Compound Serial Dilution and Plating start->compound_plating enzyme_addition Add Diluted MAT2A Enzyme compound_plating->enzyme_addition pre_incubation Pre-incubate with Compound enzyme_addition->pre_incubation substrate_addition Add ATP and Methionine (Start Reaction) pre_incubation->substrate_addition incubation Incubate at RT substrate_addition->incubation quench Quench Reaction incubation->quench detection RapidFire MS Analysis (Quantify SAM) quench->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: Workflow for the MAT2A biochemical inhibition assay.
Cell Proliferation Assay (MTAP WT vs. KO)

This protocol is designed to assess the selective antiproliferative activity of MAT2A inhibitors in MTAP-deleted cancer cells compared to their wild-type counterparts.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in isogenic HCT116 MTAP WT and MTAP KO cell lines.

Materials:

  • HCT116 MTAP WT and HCT116 MTAP KO cell lines

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Cell Seeding: Harvest and count HCT116 MTAP WT and KO cells. Seed the cells into 96-well plates at a low density (e.g., 1000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell doublings.

  • Viability Measurement: On the day of analysis, equilibrate the plates to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Reading: Incubate for a short period to stabilize the luminescent signal, then read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent growth inhibition. Determine the GI50 value for both cell lines to assess selectivity.

Cell_Assay_Workflow start Start seed_cells Seed HCT116 MTAP WT and KO cells in 96-well plates start->seed_cells attach Allow cells to attach overnight seed_cells->attach compound_treatment Add serial dilutions of This compound attach->compound_treatment incubate Incubate for 5-7 days compound_treatment->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze Calculate % Growth Inhibition and GI50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the cell proliferation assay.
In Vivo Xenograft Model Studies

This section provides a general protocol for evaluating the in vivo efficacy of MAT2A inhibitors in a subcutaneous xenograft model using MTAP-deleted cancer cells.

Objective: To assess the anti-tumor activity of a test compound in an immunodeficient mouse model bearing MTAP-deleted tumors.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • MTAP-deleted cancer cell line (e.g., HCT116 MTAP KO)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of MTAP-deleted cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., once or twice daily by oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as a measure of general toxicity.

  • Study Termination: Terminate the study when the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Conclusion

This compound is a potent and selective MAT2A inhibitor that has demonstrated significant preclinical activity in the context of MTAP-deleted cancers. The synthetic lethal relationship between MAT2A and MTAP provides a clear rationale for the development of MAT2A inhibitors as a targeted therapy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working in this promising area of oncology. Further investigation into the clinical efficacy and safety of MAT2A inhibitors like this compound is warranted.

References

AZ'9567: A Potent and Selective MAT2A Inhibitor for MTAP-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ'9567 is a potent, orally bioavailable, and selective small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[2] In the context of oncology, this compound exploits a synthetic lethal relationship in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP deficiency, a common event in many cancers, leads to the accumulation of methylthioadenosine (MTA), which in turn sensitizes these tumors to the inhibition of MAT2A.[2] This guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A.[2] By binding to a site distinct from the enzyme's active site, it modulates the enzyme's conformation, leading to the inhibition of SAM production.[2] This reduction in the intracellular SAM pool has profound downstream effects, most notably the impairment of protein arginine methyltransferase 5 (PRMT5) activity.[2] PRMT5 is a key enzyme that utilizes SAM to methylate a variety of substrates involved in critical cellular processes, including mRNA splicing.[2] The inhibition of PRMT5-dependent splicing is a key mechanism through which MAT2A inhibitors exert their anti-proliferative effects in MTAP-deficient cancer cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell LineParameterValueReference
Biochemical AssayMAT2A-pIC508.9[1]
Cell Proliferation-HCT116 (MTAP KO)pIC508.9[1]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats

Dose (mg/kg BID)Free AUC (0-24h) Day 7 (nM.h)Free Cmax Day 7 (nM)Plasma Methionine Increase (fold vs. vehicle)Reference
31,15011015[3]
104,21040019[3]
3011,5001,10017[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in MTAP-deficient cancer cells.

AZ9567_Pathway cluster_cell MTAP-deficient Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM synthesis PRMT5 PRMT5 SAM->PRMT5 methyl donor Splicing_Factors Splicing Factors PRMT5->Splicing_Factors methylation mRNA_Splicing mRNA Splicing Splicing_Factors->mRNA_Splicing regulation Cell_Proliferation Cell Proliferation mRNA_Splicing->Cell_Proliferation promotes AZ9567 This compound AZ9567->MAT2A MTA Methylthioadenosine (MTA) (accumulates) MTAP_del MTAP gene deletion

Caption: Signaling pathway of this compound in MTAP-deficient cancer cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

AZ9567_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Biochemical_Assay Biochemical Assay (MAT2A Inhibition) Proliferation_Assay Cell Proliferation Assay Biochemical_Assay->Proliferation_Assay Cell_Culture Cell Culture (HCT116 MTAP WT & KO) Cell_Culture->Proliferation_Assay In_Vivo_Studies In Vivo Studies (Rat Xenograft Model) Proliferation_Assay->In_Vivo_Studies Data_Analysis Data Analysis (IC50, PK/PD) In_Vivo_Studies->Data_Analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

MAT2A Biochemical Inhibition Assay

This protocol is a general guideline for determining the in vitro potency of this compound against the MAT2A enzyme.

  • Reagents and Materials:

    • Recombinant human MAT2A enzyme

    • ATP

    • L-methionine

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • This compound stock solution in DMSO

    • Detection reagent for SAM or a coupled-enzyme system to measure a byproduct (e.g., ADP)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Add a defined amount of MAT2A enzyme to each well of the assay plate.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to each well.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the pIC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay in HCT116 MTAP KO Cells

This protocol describes the methodology to assess the anti-proliferative effect of this compound on MTAP-deficient cells.

  • Cell Culture:

    • Culture HCT116 MTAP wild-type (WT) and isogenic MTAP knockout (KO) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed HCT116 MTAP WT and KO cells into 96-well plates at an appropriate density (e.g., 1,000-2,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for a specified period (e.g., 5-7 days).

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated cells to determine the percent inhibition of cell proliferation.

    • Calculate the pIC50 values for both cell lines to assess the selective potency of this compound in MTAP-deficient cells.

In Vivo Rat Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

  • Animal Model:

    • Use immunodeficient mice or rats (e.g., male Han Wistar rats) for tumor xenograft studies.[3]

  • Procedure:

    • Subcutaneously implant HCT116 MTAP KO cells into the flank of the animals.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the animals into different treatment groups (vehicle control and different dose levels of this compound).

    • Administer this compound orally, twice daily (BID), at the specified doses (e.g., 3, 10, and 30 mg/kg).[3]

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, collect plasma and tumor tissue for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

    • Analyze plasma concentrations of this compound and methionine using LC-MS/MS.[3]

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Conclusion

This compound is a highly potent and selective MAT2A inhibitor that demonstrates significant anti-proliferative activity in MTAP-deficient cancer cells, both in vitro and in vivo. Its mechanism of action, which involves the depletion of SAM and subsequent inhibition of PRMT5-mediated mRNA splicing, provides a clear rationale for its targeted therapeutic use. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of MAT2A inhibitors as a promising class of anti-cancer agents.

References

AZ'9567: A Technical Whitepaper on the Discovery and Development of a Potent MAT2A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, development, and mechanism of action of AZ'9567, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). This compound has demonstrated significant promise as a therapeutic agent for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions, a genetic alteration present in approximately 15% of all human cancers. This guide details the preclinical data, experimental protocols, and the underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field of oncology and drug development.

Introduction

The discovery of synthetic lethality between the inhibition of MAT2A and the deletion of the MTAP gene has opened a new avenue for targeted cancer therapy. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes. This renders the cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A in this context leads to a critical depletion of SAM, resulting in selective cancer cell death.

This compound, developed by AstraZeneca, is a pyrrolopyridone-based MAT2A inhibitor that has emerged from a structure-based drug discovery program. It has shown potent and selective anti-proliferative activity in MTAP-deficient cancer models, both in vitro and in vivo.

Discovery and Optimization

The development of this compound was a result of a meticulous structure-based drug design and optimization process. This effort was significantly aided by the use of relative binding free energy calculations to guide the medicinal chemistry strategy, ultimately leading to a compound with potent inhibitory activity and favorable preclinical pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
pIC50 (Antiproliferative Activity)HCT116 (MTAP KO)8.9[1][2]
Table 2: Preclinical Pharmacokinetics of this compound (Data from primary literature supplementary information is required for a comprehensive table)
SpeciesDosing RouteDoseKey Parameters (e.g., Cmax, Tmax, AUC, t1/2)
Data unavailable in accessible search results
Table 3: In Vitro Safety Profile of this compound (Data from primary literature supplementary information is required for a comprehensive table)
AssayTargetActivity
Data unavailable in accessible search results
Table 4: In Vivo Efficacy of this compound in Xenograft Models (Data from primary literature supplementary information is required for a comprehensive table)
ModelDosing RegimenTumor Growth Inhibition (%)
HCT116 (MTAP KO) XenograftDetails on dosing neededSpecific TGI values needed

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP. In MTAP-deleted cancer cells, the resulting depletion of SAM has profound downstream consequences, primarily through the potentiation of PRMT5 inhibition.

MAT2A_Pathway cluster_0 Normal Cell cluster_1 MTAP-Deleted Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM MTA Methylthioadenosine (MTA) SAM->MTA PRMT5_active PRMT5 (Active) SAM->PRMT5_active MTAP MTAP MTA->MTAP Adenine Adenine MTAP->Adenine Methylation Protein Methylation PRMT5_active->Methylation Methionine_cancer Methionine MAT2A_cancer MAT2A Methionine_cancer->MAT2A_cancer ATP_cancer ATP ATP_cancer->MAT2A_cancer SAM_cancer SAM MAT2A_cancer->SAM_cancer MTA_cancer MTA (Accumulates) SAM_cancer->MTA_cancer PRMT5_inhibited PRMT5 (Inhibited) MTA_cancer->PRMT5_inhibited Inhibits MTAP_cancer MTAP (Deleted) Methylation_cancer Reduced Methylation PRMT5_inhibited->Methylation_cancer AZ9567 This compound AZ9567->MAT2A_cancer Inhibits

Figure 1: MAT2A-PRMT5 signaling pathway in normal vs. MTAP-deleted cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key assays used in the evaluation of this compound. For specific parameters and reagents used in the studies of this compound, it is recommended to consult the supplementary information of the primary publications.

MAT2A Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of MAT2A.

General Protocol:

  • Reagents: Recombinant human MAT2A enzyme, L-methionine, ATP, assay buffer (e.g., Tris-HCl, KCl, MgCl2), and a detection reagent for one of the reaction products (e.g., a phosphate (B84403) detection reagent for ADP or a SAM-quantification kit).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the MAT2A enzyme, L-methionine, and ATP in the assay buffer. c. Add the diluted this compound or vehicle control to the respective wells. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

MAT2A_Assay_Workflow start Start reagent_prep Prepare Reagents (MAT2A, Methionine, ATP, this compound) start->reagent_prep plate_setup Set up Microplate (Enzyme, Substrates, Inhibitor) reagent_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation detection Add Detection Reagent incubation->detection readout Measure Signal (e.g., Absorbance) detection->readout analysis Calculate IC50 readout->analysis end End analysis->end

References

The Role of AZ'9567 and the Synthetic Lethal Targeting of the MAT2A-PRMT5 Axis in MTAP-Deleted Cancers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in approximately 15% of human cancers, creates a unique metabolic vulnerability that can be exploited for therapeutic intervention. This event leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the essential enzyme Protein Arginine Methyltransferase 5 (PRMT5). This renders cancer cells exquisitely dependent on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, catalyzed by Methionine Adenosyltransferase 2A (MAT2A). This guide provides a comprehensive technical overview of two distinct but related strategies to target this dependency: the direct inhibition of MAT2A with the potent tool compound AZ'9567 , and the MTA-cooperative inhibition of PRMT5 with the clinical candidate AZD3470 . We will delve into their mechanisms of action, present preclinical and clinical data in a structured format, provide detailed experimental protocols, and visualize the underlying biological pathways and workflows.

The Synthetic Lethal Relationship in MTAP-Deleted Cancers

The core principle behind targeting MTAP-deleted cancers lies in the concept of synthetic lethality. The loss of MTAP function alone is not lethal to the cell; however, when combined with the inhibition of a second, related pathway, it leads to cell death. In this context, the key players are MTAP, MTA, MAT2A, SAM, and PRMT5.

  • MTAP Deletion: Leads to the intracellular accumulation of MTA.

  • MTA Accumulation: MTA acts as a natural, albeit partial, inhibitor of PRMT5 by competing with its essential cofactor, SAM.

  • Increased Reliance on MAT2A: To overcome the partial PRMT5 inhibition by MTA and maintain essential methylation processes, MTAP-deleted cancer cells become highly dependent on MAT2A to produce sufficient levels of SAM.

  • Therapeutic Intervention: This dependency creates a therapeutic window. Inhibiting MAT2A (e.g., with this compound) drastically reduces SAM levels, leading to a more profound inhibition of PRMT5 in the high-MTA environment of MTAP-deleted cells, ultimately triggering cell death. Alternatively, using an MTA-cooperative PRMT5 inhibitor (e.g., AZD3470) leverages the high MTA concentration to achieve selective and potent inhibition of PRMT5 specifically in cancer cells.

cluster_0 MTAP Wild-Type Cell cluster_1 MTAP-Deleted Cancer Cell MTAP_wt MTAP MTA_wt MTA MTA_wt->MTAP_wt Metabolized by PRMT5_wt PRMT5 Methylation_wt Methylation_wt PRMT5_wt->Methylation_wt Essential Methylation SAM_wt SAM SAM_wt->PRMT5_wt Cofactor MAT2A_wt MAT2A MAT2A_wt->SAM_wt Produces Methionine_wt Methionine Methionine_wt->MAT2A_wt Substrate MTAP_del MTAP (Deleted) MTA_del MTA (Accumulates) PRMT5_del PRMT5 (Partially Inhibited) MTA_del->PRMT5_del Inhibits Reduced_Methylation Reduced_Methylation PRMT5_del->Reduced_Methylation Reduced Methylation SAM_del SAM SAM_del->PRMT5_del Cofactor MAT2A_del MAT2A (Upregulated) MAT2A_del->SAM_del Produces Methionine_del Methionine Methionine_del->MAT2A_del Substrate cluster_0 In Vitro Proliferation Assay Workflow Seed_Cells Seed MTAP KO and WT cells in 96-well plates Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Inhibitor Prepare serial dilutions of this compound Adhere->Prepare_Inhibitor Treat_Cells Treat cells with this compound or vehicle Prepare_Inhibitor->Treat_Cells Incubate Incubate for 72-120 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure_Signal Measure luminescence/absorbance Add_Reagent->Measure_Signal Analyze_Data Calculate IC50/GI50 values Measure_Signal->Analyze_Data cluster_0 Synthetic Lethal Pathway in MTAP-Deleted Cancers MTAP_Deletion MTAP Deletion MTA_Accumulation MTA Accumulation MTAP_Deletion->MTA_Accumulation PRMT5_Partial_Inhibition Partial PRMT5 Inhibition MTA_Accumulation->PRMT5_Partial_Inhibition AZD3470 AZD3470 (MTA-Cooperative PRMT5 Inhibitor) MTA_Accumulation->AZD3470 Enhances activity of MAT2A_Dependence Increased MAT2A Dependence PRMT5_Partial_Inhibition->MAT2A_Dependence AZ9567 This compound (MAT2A Inhibitor) MAT2A_Dependence->AZ9567 Targeted by SAM_Depletion SAM Depletion AZ9567->SAM_Depletion Causes PRMT5_Inhibition Potent PRMT5 Inhibition AZD3470->PRMT5_Inhibition Directly causes SAM_Depletion->PRMT5_Inhibition Cell_Death Cancer Cell Death PRMT5_Inhibition->Cell_Death

preclinical data for AZ'9567

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Data of AZ'9567

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the , a potent and selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This compound has been investigated as a potential anticancer therapy for tumors with methylthioadenosine phosphorylase (MTAP) deficiency, leveraging the concept of synthetic lethality.

Core Mechanism of Action

This compound targets MAT2A, a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1] In cancers where the MTAP gene is deleted, a common occurrence alongside the deletion of the CDKN2A tumor suppressor, cancer cells become highly dependent on the MAT2A/PRMT5 (Protein Arginine Methyltransferase 5) axis for survival.[1][2] By inhibiting MAT2A, this compound depletes the cellular pool of SAM, leading to selective anti-proliferative effects in these MTAP-deficient cancer cells.[3][4][5][6]

Signaling Pathway

The diagram below illustrates the synthetic lethal relationship between MTAP deletion and MAT2A inhibition. In normal cells, MTA is recycled back into the methionine salvage pathway. In MTAP-deleted cancer cells, the accumulation of MTA makes them vulnerable to the inhibition of the MAT2A/PRMT5 axis.

MAT2A_Pathway cluster_Normal MTAP-Proficient Cell cluster_Cancer MTAP-Deleted Cancer Cell Met_N Methionine SAM_N SAM Met_N->SAM_N + ATP ATP_N ATP MAT2A_N MAT2A Methylation_N Methylation Reactions (DNA, RNA, Proteins) SAM_N->Methylation_N MTA_N MTA SAM_N->MTA_N + Polyamine Synthesis SAH_N SAH Methylation_N->SAH_N HCY_N Homocysteine SAH_N->HCY_N Met_Salvage_N Methionine Salvage Pathway MTA_N->Met_Salvage_N MTAP_N MTAP Met_C Methionine SAM_C SAM Met_C->SAM_C + ATP ATP_C ATP MAT2A_C MAT2A AZ9567 This compound AZ9567->MAT2A_C PRMT5 PRMT5 SAM_C->PRMT5 MTA_C MTA (accumulates) SAM_C->MTA_C + Polyamine Synthesis Methylation_C Symmetric Arginine Methylation PRMT5->Methylation_C Survival Cell Proliferation & Survival Methylation_C->Survival MTAP_del MTAP (deleted) MTA_C->MTAP_del

Caption: MAT2A inhibition in MTAP-deleted cancer cells.

Quantitative In Vitro Data

This compound demonstrates potent and selective activity in biochemical and cell-based assays.

ParameterAssayCell LineValueReference
Potency Anti-proliferative ActivityHCT116 (MTAP KO)pIC₅₀ = 8.9[7][8][9]
Selectivity Secondary Pharmacology Screen86 Off-TargetsReasonably clean; measurable activity (Kᵢ, IC₅₀) against 12 targets < 10 µM[1][10]
Adenosine Transporter< 1 µM (antagonism)[1]
Safety Cytotoxicity AssaysHepatic, Cardiac, MitochondrialLack of effect[1]

Quantitative In Vivo Data

Preclinical pharmacokinetic and pharmacodynamic studies were conducted in rodents, demonstrating excellent oral properties and target engagement.

Pharmacokinetics in Han Wistar Rats (7-Day Study)
Dose (BID)DayFree Cₘₐₓ (µM)Free AUC₂₄ₕ (µM·h)Reference
3 mg/kg1Data not specifiedData not specified[1]
7Data not specifiedData not specified[1]
10 mg/kg1Data not specifiedData not specified[1]
7Data not specifiedData not specified[1]
30 mg/kg1Data not specifiedData not specified[1]
7Data not specifiedData not specified[1]
Note: The publication states that free AUC₂₄ₕ and Cₘₐₓ were constant and increased roughly in proportion to the dose, but specific values were not provided in the abstract.[1]
Pharmacodynamics in Han Wistar Rats (7-Day Study)
Dose (BID)AnalyteFold Increase (vs. Vehicle)Plasma Concentration (µmol/L)Reference
3 mg/kgMethionine15-fold775 ± 104[1]
10 mg/kgMethionine19-fold1180 ± 279[1]
30 mg/kgMethionine17-fold940 ± 142[1]
Note: Data represents average plasma concentrations on Day 7.
In Vivo Efficacy
Animal ModelTumor ModelOutcomeReference
MouseXenograftConsiderable and sustained tumor growth reduction[10]

Experimental Protocols

In Vitro Antiproliferation Assay
  • Cell Line: HCT116 isogenic cell line (MTAP WT and KO).[1]

  • Methodology: The specific antiproliferative assay protocol is detailed in the supporting information of the primary publication.[4][5] Generally, such assays involve treating cells with serially diluted concentrations of the compound for a set period (e.g., 72 hours), followed by quantification of cell viability using reagents like CellTiter-Glo®. The pIC₅₀ value is then calculated from the dose-response curve.

In Vivo Rat Safety and PK/PD Study

A 7-day investigative safety study was conducted to assess the effects of MAT2A inhibition.[1]

  • Animal Model: Male Han Wistar rats.[2]

  • Dosing: Oral, twice-daily (BID) dosing of this compound at 3, 10, and 30 mg/kg, or a vehicle control.[1]

  • Sample Collection: Plasma samples were collected on Day 1 and Day 7 at multiple time points (1, 2, 4, 8, 10, and 24 hours post-first dose) for pharmacokinetic analysis.[1] Liver, brain, and heart tissues were collected for multi-omic assessment.[1]

  • Bioanalysis: this compound plasma concentrations were quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Free plasma concentrations were calculated by multiplying total concentrations by the rat plasma fraction unbound of 0.00614, determined via rapid equilibrium dialysis.[1]

  • Pharmacodynamic Analysis: Metabolomic, transcriptomic, proteomic, and lipidomic analyses were performed on liver tissue.[1] Plasma and tissue methionine levels were quantified to confirm target engagement.[1]

The workflow for this key in vivo study is outlined below.

InVivo_Workflow cluster_Dosing Dosing Phase (7 Days) cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase Dosing Oral BID Dosing (Vehicle, 3, 10, 30 mg/kg) in Male Han Wistar Rats Sampling_PK Plasma Sampling (Day 1 & 7) (1, 2, 4, 8, 10, 24h) Dosing->Sampling_PK Sampling_Tox Terminal Tissue Collection (Liver, Brain, Heart) Dosing->Sampling_Tox Bioanalysis HPLC-MS/MS Analysis (Total & Free Plasma Conc.) Sampling_PK->Bioanalysis PD_Analysis Multi-Omics Analysis (Metabolomics, Transcriptomics, Proteomics, Lipidomics) Sampling_Tox->PD_Analysis Safety_Analysis Histopathology & Clinical Chemistry Sampling_Tox->Safety_Analysis PK_Results PK Profile (AUC, Cmax) Bioanalysis->PK_Results PD_Results PD Biomarkers (SAM depletion, Met accumulation) PD_Analysis->PD_Results Safety_Results Safety Assessment Safety_Analysis->Safety_Results

Caption: Workflow for the 7-day investigative rat safety study.
Secondary Pharmacology Profiling

  • Methodology: The secondary pharmacology screen was conducted by Eurofins Discovery against a panel of 86 targets.[1]

  • Assay Types: Radioligand binding assays were used for G-protein coupled receptors (GPCRs), ion channels, and transporters. Assays measuring substrate turnover or phosphorylation were used for kinase and enzyme targets. Cell-based functional assays were used to determine the mode of action for any observed GPCR binding.[1]

  • Data Analysis: Assays were run in an eight-point concentration-response format with half-log dilutions to determine IC₅₀, EC₅₀, or Kᵢ values.[1]

Summary

The preclinical data package for this compound supports its profile as a potent and selective MAT2A inhibitor with excellent oral pharmacokinetic properties.[3][4][5][6] The compound demonstrates a clear mechanism of action, achieving significant target engagement in vivo, which leads to robust anti-tumor activity in an MTAP-deleted xenograft model.[1][10] The safety profile has been investigated through in vitro cytotoxicity panels and in vivo rat studies, with detailed multi-omic analysis providing deep insights into the systemic consequences of MAT2A inhibition.[1] This comprehensive dataset provides a strong rationale for the clinical investigation of MAT2A inhibitors in MTAP-deficient cancers.

References

AZ'9567 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for AZ'9567, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action, preclinical efficacy, and safety profile of this compound.

Core Mechanism of Action

This compound exerts its therapeutic effect by targeting MAT2A, a critical enzyme in the methionine cycle. MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor for a multitude of essential cellular processes, including DNA, RNA, and protein methylation. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on the de novo synthesis of adenine, a process that is highly sensitive to SAM levels. By inhibiting MAT2A, this compound induces a state of synthetic lethality in these MTAP-deleted cancer cells.[1][2]

The inhibition of MAT2A by this compound leads to a significant depletion of intracellular SAM and a corresponding accumulation of methionine.[3] This disruption of one-carbon metabolism has profound downstream effects, impacting not only methylation reactions but also trans-sulfuration and lipid metabolism.[3]

Signaling Pathway

AZ9567_Mechanism_of_Action cluster_cell Cancer Cell (MTAP-deleted) Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM inhibition Methylation Cellular Methylation (DNA, RNA, Proteins) SAM->Methylation PRMT5 PRMT5 SAM->PRMT5 SAH S-Adenosylhomocysteine (SAH) Methylation->SAH SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA methylation AZ9567 This compound AZ9567->MAT2A Allosteric Inhibition

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/Assay ConditionReference
MAT2A Inhibition (pIC50) 8.9MTAP KO HCT116 cells[4]
MAT2A Inhibition (IC50) 0.8 nMRapidFire-MS-Based Biochemical Enzymatic Assay[5]
Off-Target Activity Measurable activity (Ki, IC50) against 12 of 86 targets below 10 µM. Adenosine transporter identified as a sub-micromolar off-target.Eurofins Safety Panel[3][5]
Cytotoxicity Lack of effect in a broad suite of in vitro cell-based assays (hepatic, cardiac, mitochondrial, general cytotoxicity).In vitro cell-based assays[5]
Table 2: In Vivo Pharmacodynamics in Rats (7-day study)[3]
Dose Group (mg/kg, BID)Plasma Methionine Increase (fold change)
315
1019
3017

Experimental Protocols

MAT2A Enzyme Inhibition Assay (RapidFire-MS)

This assay quantifies the enzymatic activity of MAT2A by measuring the formation of SAM.

  • Enzyme: Recombinant human MAT2A

  • Substrates: Methionine and ATP

  • Inhibitor: this compound (various concentrations)

  • Reaction: The enzyme, substrates, and inhibitor are incubated together to allow the enzymatic reaction to proceed.

  • Quenching: The reaction is stopped by the addition of an organic solvent.

  • Detection: The amount of SAM produced is quantified using a high-throughput mass spectrometry system (RapidFire-MS).

  • Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[5]

Cell-Based Antiproliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

  • Cell Line: MTAP knockout (KO) HCT116 human colon cancer cells.[4]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

  • Incubation: Cells are incubated for a period of time (e.g., 72 hours) to allow for cell division.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or by quantifying ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or the pIC50 is calculated by fitting the dose-response data to a sigmoidal curve.[4]

In Vivo Rat Pharmacodynamic Study

This study evaluates the effect of this compound on biomarkers in a living organism.

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: this compound is administered orally twice daily (BID) at doses of 3, 10, and 30 mg/kg for 7 consecutive days.[3]

  • Sample Collection: Blood samples are collected at various time points to determine plasma concentrations of this compound, methionine, and SAM.

  • Bioanalysis: Plasma concentrations of the analytes are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The fold change in plasma methionine is calculated by comparing the levels in treated animals to those in vehicle-treated control animals.[3]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Biochemical Assay (RapidFire-MS) B Cell-Based Assay (Antiproliferation) A->B Confirms cellular activity C Rat Pharmacodynamic Study B->C Translates to in vivo setting D Efficacy Studies (Tumor Xenograft Models) C->D Informs dose selection

Caption: A generalized workflow for the preclinical validation of this compound.

References

AZ'9567: A Technical Review of a Potent MAT2A Inhibitor for MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the MAT2A inhibitor, AZ'9567. We delve into its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology, particularly those focused on targeted therapies for cancers with specific genetic deletions.

Introduction

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular processes, including DNA, RNA, and protein methylation. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A, cancer cells exhibit a heightened dependency on MAT2A. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target. This compound has emerged as a potent and selective inhibitor of MAT2A, demonstrating significant anti-proliferative effects in MTAP-deficient cancer models.

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A.[1] Its binding to the enzyme induces a conformational change that ultimately blocks the catalytic activity of MAT2A, leading to a depletion of intracellular SAM levels. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, already partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). The reduction of SAM levels by this compound further cripples PRMT5 activity. This dual inhibition of PRMT5, a key enzyme involved in RNA splicing and signal transduction, is believed to be the primary driver of the synthetic lethal effect observed with MAT2A inhibition in this genetic context. The downstream consequences include disruption of essential cellular processes, leading to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.

Signaling Pathway in MTAP-Deleted Cancer

The following diagram illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

MAT2A_Pathway cluster_MTAP_WT MTAP Wild-Type Cells cluster_MTAP_KO MTAP-Deleted Cells cluster_MAT2A_Inhibition MAT2A Inhibition with this compound MTAP_WT MTAP MTA_WT MTA Adenine_Ribose1P Adenine + Ribose-1-P MTA_WT->Adenine_Ribose1P MTAP Methionine_Salvage_WT Methionine Salvage Adenine_Ribose1P->Methionine_Salvage_WT MTAP_KO MTAP (Deleted) MTA_KO MTA (Accumulates) PRMT5_KO PRMT5 MTA_KO->PRMT5_KO Inhibits MAT2A MAT2A Splicing_KO RNA Splicing PRMT5_KO->Splicing_KO AZ9567 This compound AZ9567->MAT2A Inhibits Methionine_ATP Methionine + ATP SAM SAM Methionine_ATP->SAM MAT2A PRMT5_Inh PRMT5 SAM->PRMT5_Inh Splicing_Inh RNA Splicing (Inhibited) PRMT5_Inh->Splicing_Inh Apoptosis Apoptosis Splicing_Inh->Apoptosis Assay_Workflow A Prepare Assay Plate with This compound Dilutions B Add MAT2A Enzyme A->B C Initiate Reaction with ATP and Methionine B->C D Incubate at 37°C C->D E Quench Reaction D->E F Analyze SAM Production by RapidFire MS E->F G Calculate IC50 F->G

References

Methodological & Application

AZ'9567 Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ'9567 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. This makes this compound a promising therapeutic agent for MTAP-deficient tumors. These application notes provide detailed protocols and dosage information for the in vivo use of this compound in preclinical models.

Mechanism of Action in MTAP-Deficient Cancers

In normal cells, methionine is salvaged via the MTAP pathway. However, in cancer cells with MTAP deletion, this pathway is defunct, making them highly dependent on the de novo synthesis of methionine and subsequently SAM, which is catalyzed by MAT2A. Inhibition of MAT2A by this compound in these cells leads to a significant depletion of SAM. This disrupts critical cellular processes, including the methylation of proteins and nucleic acids, ultimately leading to selective cancer cell death.

MAT2A_Inhibition_Pathway cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deficient) Methionine_n Methionine MAT2A_n MAT2A Methionine_n->MAT2A_n ATP_n ATP ATP_n->MAT2A_n SAM_n S-Adenosylmethionine (SAM) MAT2A_n->SAM_n Methylation_n Cellular Methylation SAM_n->Methylation_n MTA_n MTA Methylation_n->MTA_n MTAP_n MTAP MTA_n->MTAP_n Methionine_Salvage_n Methionine Salvage MTAP_n->Methionine_Salvage_n Methionine_Salvage_n->Methionine_n Methionine_c Methionine MAT2A_c MAT2A Methionine_c->MAT2A_c ATP_c ATP ATP_c->MAT2A_c SAM_c S-Adenosylmethionine (SAM) MAT2A_c->SAM_c Methylation_c Cellular Methylation SAM_c->Methylation_c Apoptosis Apoptosis SAM_c->Apoptosis Depletion leads to MTA_c MTA Methylation_c->MTA_c MTAP_c MTAP (deleted) MTA_c->MTAP_c AZ9567 This compound AZ9567->MAT2A_c Xenograft_Workflow A Cell Culture (HCT116 MTAP KO) B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization (100-150 mm³) C->D E Treatment (this compound 20 mg/kg BID) D->E F Efficacy & PD Assessment E->F

Application Notes and Protocols: AZ'9567 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ'9567 is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that impact gene expression, protein function, and metabolism.[3][4] By inhibiting MAT2A, this compound disrupts these processes, showing a selective antiproliferative effect in cancer cells with specific genetic deletions, such as MTAP (methylthioadenosine phosphorylase).[2] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro research applications.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Adherence to the recommended storage conditions is crucial to maintain the stability and activity of the compound.

PropertyValue
Molecular Formula C₂₄H₁₉F₂N₅O₂
Molecular Weight 447.44 g/mol [1][5]
Appearance White to off-white solid[1][2]
Solubility Soluble in DMSO (up to 62.5 mg/mL or 139.68 mM)[1][5]
Storage of Solid Store at -20°C for up to 3 years[1]
Storage of Stock Solution Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month[1]

MAT2A Signaling Pathway and Mechanism of this compound Inhibition

This compound functions by inhibiting the enzymatic activity of MAT2A, which plays a central role in the methionine cycle. The diagram below illustrates the pathway and the point of inhibition.

MAT2A_pathway cluster_cycle Methionine Cycle cluster_inhibition Inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Substrate Substrate (DNA, RNA, Histones, etc.) Substrate->Methyltransferases AZ9567 This compound AZ9567->MAT2A Inhibits

MAT2A signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[1][5]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure that you are wearing the appropriate PPE. Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 4.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1][5] Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Long-term Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the key steps in the preparation of the this compound stock solution.

stock_solution_workflow start Start weigh Weigh 4.47 mg of This compound Powder start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes store Store at -80°C or -20°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

Safety Precautions

This compound is a bioactive molecule and should be handled with care. Always use appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for CRISPR Screens Utilizing AZ'9567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, presents a powerful strategy in cancer therapy. A prominent example of this is the relationship between the enzyme methionine adenosyltransferase 2A (MAT2A) and the metabolic gene methylthioadenosine phosphorylase (MTAP). The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][2] This genetic alteration creates a specific vulnerability in cancer cells, making them highly dependent on MAT2A for survival.

AZ'9567 is a potent and selective small molecule inhibitor of MAT2A.[3][4] In MTAP-deleted cancer cells, the inhibition of MAT2A by this compound leads to a significant reduction in the universal methyl donor S-adenosylmethionine (SAM), ultimately inducing cell death.[1] This selective anti-proliferative effect in a specific genetic context makes this compound an ideal tool for CRISPR-based genetic screens.[4][5]

CRISPR screens, in conjunction with this compound treatment, can be employed to:

  • Identify genes that confer resistance or sensitivity to MAT2A inhibition: This can uncover novel mechanisms of action and potential combination therapy targets.

  • Elucidate the downstream effects of MAT2A inhibition: By observing which gene knockouts rescue or enhance the effects of this compound, researchers can map the cellular pathways affected by MAT2A activity.

  • Discover novel synthetic lethal partners with MAT2A: Genome-wide screens can reveal other genetic vulnerabilities that synergize with MAT2A inhibition, expanding the potential patient population for this therapeutic strategy.

This document provides detailed application notes and protocols for conducting CRISPR screens with this compound to investigate the synthetic lethal interaction in MTAP-deficient cancers.

Data Presentation

The following table summarizes the in vitro potency of this compound in isogenic colorectal cancer cell lines (HCT116) with and without MTAP knockout.

Cell LineGenotypeCompoundAssaypIC50IC50 (nM)Reference
HCT116MTAP WTThis compoundCell Proliferation< 5> 10,000[5]
HCT116MTAP KOThis compoundCell Proliferation8.91.26[3][5]

Signaling Pathway

The following diagram illustrates the central role of MAT2A in methionine metabolism and the synthetic lethal relationship with MTAP deficiency. In normal cells, MTAP salvages methionine from methylthioadenosine (MTA). In MTAP-deleted cells, MTA accumulates and partially inhibits the enzyme PRMT5. This makes the cells highly dependent on the MAT2A-driven de novo synthesis of SAM. Inhibition of MAT2A by this compound in these cells leads to a critical depletion of SAM, resulting in cell death.

MAT2A_Pathway cluster_Metabolism Methionine Metabolism cluster_Enzymes Key Enzymes cluster_Inhibitor Inhibitor cluster_MTAP_status Cellular Context cluster_WT MTAP Wild-Type cluster_KO MTAP-Deleted Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MTA Methylthioadenosine (MTA) SAM->MTA polyamine synthesis MTs Methyltransferases SAM->MTs SAH S-Adenosylhomocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Homocysteine Homocysteine Homocysteine->Methionine regenerates MTAP MTAP MTA->MTAP PRMT5 PRMT5 MTA->PRMT5 Adenine Adenine MAT2A->SAM catalyzes MTs->SAH produce SAHH->Homocysteine converts to MTAP->Adenine salvages to AZ9567 This compound AZ9567->MAT2A inhibits SAM_dep SAM Depletion (Synthetic Lethality) MTAP_active Functional MTAP MTA_low Low MTA levels PRMT5_active Active PRMT5 MTAP_inactive Loss of MTAP MTA_high MTA accumulation PRMT5_inhibited Partial PRMT5 inhibition CRISPR_Workflow cluster_Preparation 1. Preparation cluster_Screening 2. Screening cluster_Analysis 3. Analysis A Produce Lentiviral sgRNA Library C Transduce cells with sgRNA library (MOI < 0.5) A->C B Culture Cas9-expressing MTAP-deficient cells B->C D Puromycin Selection C->D E Collect T0 Sample D->E F Split population D->F J Genomic DNA Extraction G_DMSO Treat with DMSO (Vehicle Control) F->G_DMSO G_AZ Treat with this compound F->G_AZ H Culture for 14-21 days G_DMSO->H G_AZ->H I Harvest Final Samples H->I I->J K sgRNA Amplification (PCR) J->K L Next-Generation Sequencing (NGS) K->L M Data Analysis (LFC Calculation) L->M N Identify Resistance & Sensitivity Hits M->N

References

Experimental Design for AZ'9567 Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies involving two distinct compounds referred to as AZ'9567:

  • Part 1: Mizacorat (AZD9567), a Selective Glucocorticoid Receptor Modulator (SGRM) for inflammatory diseases.

  • Part 2: this compound, a MAT2A Inhibitor for oncology applications, particularly in MTAP-deleted cancers.

Part 1: Mizacorat (AZD9567) - A Selective Glucocorticoid Receptor Modulator (SGRM)

Introduction

Mizacorat (AZD9567) is a first-in-class, oral, non-steroidal, selective glucocorticoid receptor (GR) modulator.[1][2] It is designed to provide the anti-inflammatory efficacy of traditional corticosteroids while offering an improved safety profile, particularly with reduced effects on glucose metabolism and electrolyte balance.[3][4] Mizacorat binds to the GR, leading to a unique transcriptomic response compared to classic steroids.[2] Its primary therapeutic area is inflammatory diseases such as rheumatoid arthritis.[2][5]

Data Presentation

Table 1: In Vitro Activity of Mizacorat (AZD9567)

ParameterValueAssaySource
IC50 (GR Binding) 3.8 nMIn vitro binding to human GR[6]
pEC50 (Transactivation) 7.96Cellular transactivation assay[7]
TNFα Inhibition (IC50,u) 5.2 nMLPS-stimulated whole blood[8]

Table 2: Preclinical Pharmacokinetics of Mizacorat (AZD9567) in Rats

ParameterValueDosingSource
Efficacy (ED50) 0.1 mg/kgAdjuvant-induced arthritis model[8]

Table 3: Clinical Efficacy of Mizacorat (AZD9567) in Rheumatoid Arthritis (Phase IIa)

EndpointMizacorat (40 mg)Prednisolone (20 mg)OutcomeSource
Change in DAS28-CRP (Day 15) Numerically lower-No statistically significant or clinically meaningful difference[9]
Serum Sodium/Potassium Ratio No alterationIncreasedFavorable safety profile for Mizacorat[9]
Signaling Pathway

The binding of Mizacorat to the cytosolic Glucocorticoid Receptor (GR) induces a conformational change, leading to the dissociation of chaperone proteins like HSP90. The activated GR-Mizacorat complex then translocates to the nucleus, where it modulates the transcription of target genes. This can occur through transactivation (binding to Glucocorticoid Response Elements - GREs) or transrepression (interfering with other transcription factors like NF-κB).

Mizacorat_Signaling cluster_cytoplasm Cytoplasm Mizacorat Mizacorat GR Glucocorticoid Receptor (GR) Mizacorat->GR HSP90 HSP90 GR->HSP90 Bound GR_Mizacorat GR-Mizacorat Complex GR->GR_Mizacorat Binding GR_Mizacorat->HSP90 Dissociation Nucleus Nucleus GR_Mizacorat->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) NFkB NF-κB Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Repression NFkB->Pro_Inflammatory_Genes Transrepression

Mizacorat's Mechanism of Action
Experimental Protocols

This protocol describes a cell-based reporter assay to quantify the activation of the glucocorticoid receptor by Mizacorat.

  • Materials:

    • HEK293T or other suitable mammalian cell line

    • Expression plasmid for human GR

    • Luciferase reporter plasmid with a GRE-containing promoter

    • Transfection reagent

    • Cell culture medium and supplements

    • Mizacorat and a positive control (e.g., dexamethasone)

    • Luciferase assay system

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfection: Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of Mizacorat or the positive control. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for 18-24 hours.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

This protocol is for analyzing the expression of GR target proteins, such as FKBP5 (upregulated) or components of the NF-κB pathway (to assess transrepression), in response to Mizacorat treatment.

  • Materials:

    • A549 or other relevant cell line expressing endogenous GR

    • Mizacorat, dexamethasone, and a pro-inflammatory stimulus (e.g., TNF-α)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-FKBP5, anti-phospho-p65, anti-total p65, anti-GR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with Mizacorat, dexamethasone, or vehicle for a specified time (e.g., 6-24 hours). For transrepression studies, pre-treat with the compound before stimulating with TNF-α.

    • Protein Extraction and Quantification: Lyse the cells, collect the supernatant, and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein expression to a loading control (e.g., β-actin).

This protocol outlines the induction and assessment of collagen-induced arthritis in rats to evaluate the in vivo efficacy of Mizacorat.[1][8]

  • Materials:

    • Lewis or Dark Agouti rats

    • Bovine or porcine type II collagen

    • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

    • Mizacorat and vehicle for oral administration

    • Calipers for paw measurement

  • Procedure:

    • Induction of Arthritis:

      • Emulsify type II collagen in CFA.

      • On day 0, immunize rats with the collagen emulsion via intradermal injection at the base of the tail.

      • On day 7, administer a booster injection of type II collagen emulsified in IFA.

    • Treatment:

      • Begin daily oral administration of Mizacorat or vehicle at the onset of clinical signs of arthritis (typically around day 10-14).

    • Assessment:

      • Monitor body weight and clinical signs of arthritis (paw swelling, erythema, and joint stiffness) daily or every other day.

      • Measure paw volume or thickness using calipers.

      • At the end of the study (e.g., day 21-28), collect blood for biomarker analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the arthritis scores, paw measurements, and histological scores between the Mizacorat-treated and vehicle-treated groups.

    • Analyze biomarker levels to assess the systemic anti-inflammatory effects.

Part 2: this compound - A MAT2A Inhibitor

Introduction

This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][10] This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells.[11] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with MAT2A. Inhibition of MAT2A in these MTAP-deleted cancer cells leads to a significant reduction in SAM levels, inhibition of PRMT5-dependent mRNA splicing, DNA damage, and ultimately, cell death.[12]

Data Presentation

Table 4: In Vitro Activity of this compound (MAT2A Inhibitor)

ParameterValueCell LineAssaySource
pIC50 (Antiproliferative) 8.9HCT116 MTAP KOCell Viability[1]

Table 5: Preclinical Pharmacokinetics and Efficacy of this compound (MAT2A Inhibitor)

ParameterValueModelSource
In Vivo Efficacy Demonstrated selective antiproliferative effectMTAP KO cell xenograft model[2][13]
Pharmacokinetics Excellent preclinical propertiesIn vivo studies[2][13]
Signaling Pathway

This compound inhibits MAT2A, which catalyzes the conversion of methionine and ATP to S-adenosylmethionine (SAM). In MTAP-deleted cancer cells, the resulting depletion of SAM leads to reduced activity of PRMT5, a key enzyme involved in mRNA splicing and protein methylation. This disruption of essential cellular processes ultimately results in cancer cell death.

MAT2A_Inhibitor_Signaling AZ9567 This compound MAT2A MAT2A AZ9567->MAT2A Inhibition SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalysis Methionine_ATP Methionine + ATP Methionine_ATP->MAT2A PRMT5 PRMT5 SAM->PRMT5 Activation mRNA_splicing mRNA Splicing PRMT5->mRNA_splicing Protein_Methylation Protein Methylation PRMT5->Protein_Methylation Cell_Death Cancer Cell Death mRNA_splicing->Cell_Death Disruption leads to Protein_Methylation->Cell_Death Disruption leads to

This compound's Mechanism in MTAP-deleted Cancers
Experimental Protocols

This biochemical assay measures the direct inhibitory effect of this compound on MAT2A enzyme activity.

  • Materials:

    • Purified recombinant MAT2A enzyme

    • L-Methionine and ATP

    • Assay buffer

    • This compound

    • A detection system to measure a reaction product (e.g., a colorimetric assay for inorganic phosphate, a byproduct of the reaction)

    • 384-well plates

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the assay buffer, L-methionine, and ATP.

    • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control.

    • Enzyme Addition: Initiate the reaction by adding the purified MAT2A enzyme.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance at 630 nm for a colorimetric assay) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

This protocol assesses the antiproliferative effect of this compound on cancer cell lines with and without MTAP deletion.[14]

  • Materials:

    • Isogenic pair of cancer cell lines (e.g., HCT116 MTAP+/+ and HCT116 MTAP-/-)

    • Cell culture medium and supplements

    • This compound

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed both MTAP+/+ and MTAP-/- cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.

    • Incubation: Incubate the plates for an extended period (e.g., 6 days) to observe the antiproliferative effects.

    • Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each cell line.

    • Determine the IC50 or pIC50 values for both cell lines to assess the selective effect of this compound on MTAP-deleted cells.

This protocol is to confirm the mechanism of action of this compound by assessing the methylation status of PRMT5 substrates.[15]

  • Materials:

    • HCT116 MTAP-/- cells

    • This compound

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer system

    • Blocking buffer

    • Primary antibodies (e.g., anti-symmetric dimethylarginine (SDMA), anti-PRMT5, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Treat HCT116 MTAP-/- cells with increasing concentrations of this compound for a specified time (e.g., 48-72 hours).

    • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate equal amounts of protein and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane and incubate with the anti-SDMA primary antibody to detect changes in global symmetric dimethylation.

      • Strip and re-probe the membrane with anti-PRMT5 and a loading control.

    • Detection: Visualize and quantify the protein bands.

  • Data Analysis:

    • Normalize the SDMA signal to the loading control to determine the effect of this compound on PRMT5 activity.

This protocol describes a subcutaneous xenograft model using MTAP-deleted cancer cells to evaluate the in vivo anti-tumor efficacy of this compound.[16][17]

  • Materials:

    • Immunodeficient mice (e.g., nude or NOD-SCID)

    • HCT116 MTAP-/- cells

    • Matrigel (optional)

    • This compound and vehicle for administration (e.g., oral gavage)

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of HCT116 MTAP-/- cells (often mixed with Matrigel) into the flank of the mice.

    • Tumor Growth and Treatment:

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomize the mice into treatment and control groups.

      • Administer this compound or vehicle daily according to the desired dosing schedule.

    • Monitoring:

      • Measure tumor volume with calipers 2-3 times per week.

      • Monitor the body weight and overall health of the mice.

    • Endpoint:

      • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

      • Excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

    • Analyze changes in body weight to assess toxicity.

    • Evaluate pharmacodynamic markers in the tumor tissue to confirm target engagement.

References

Troubleshooting & Optimization

optimizing AZ'9567 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using AZ'9567 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4] MAT2A is an enzyme that catalyzes the formation of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which preferentially affects cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][5]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in cancer research, particularly for studying cancers with MTAP deletion.[3][4][5] It has shown selective antiproliferative effects in MTAP-deficient cancer cell lines and in vivo models.[3][5] It serves as a chemical probe to investigate the biological roles of MAT2A and the consequences of SAM depletion in various cellular processes.[6]

Q3: How should I prepare a stock solution of this compound?

A3: this compound has poor aqueous solubility.[6] Therefore, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, a 10 mM stock solution can be prepared. To ensure complete dissolution, ultrasonic treatment may be necessary.[1][2] It is crucial to use newly opened or anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the stability of this compound.

  • Solid powder: Store at -20°C for up to 3 years.[1][7]

  • In solvent (DMSO): Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue 1: I am not observing the expected level of inhibition in my cell viability assay.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between different cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. A common starting range for testing is from 0.1 nM to 10 µM.

  • Possible Cause 2: Incorrect Cell Seeding Density. Cell density can influence the outcome of viability assays.[8][9]

    • Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[9]

  • Possible Cause 3: Inactive Compound. Improper storage or handling may have degraded the compound.

    • Solution: Use a fresh aliquot of this compound stock solution. Ensure that the storage conditions have been appropriate.

Issue 2: My this compound precipitated out of solution in the cell culture medium.

  • Possible Cause 1: Poor Aqueous Solubility. this compound has limited solubility in aqueous media.[6]

    • Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%. Prepare intermediate dilutions of your this compound stock in culture medium before adding to the final cell culture plate.

  • Possible Cause 2: High Final Concentration. The concentration of this compound used might be too high for its solubility limit in the final medium.

    • Solution: Try using a lower final concentration if your experimental design allows.

Issue 3: I am observing significant off-target effects.

  • Possible Cause: While this compound is a selective MAT2A inhibitor, high concentrations may lead to off-target activities. Secondary pharmacology screening has shown some activity against other targets at higher concentrations.[10][11]

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally different MAT2A inhibitor as a control to confirm that the observed phenotype is due to MAT2A inhibition.

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineGenotypeAssay TypeIC50 / pIC50Reference
HCT116MTAP KOProliferationpIC50 of 8.9[1][2]

Note: This table will be updated as more public data becomes available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If necessary, sonicate the solution in a water bath until the compound is fully dissolved.[1][2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Cell Viability (MTS/MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control, and should not exceed a non-toxic level (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

AZ9567_Signaling_Pathway cluster_0 Cellular Environment cluster_1 One-Carbon Metabolism Methionine Methionine MAT2A MAT2A Methionine->MAT2A Substrate SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Catalyzes Methylation Methylation Reactions (DNA, RNA, Proteins, etc.) SAM->Methylation Donates Methyl Group SAH S-adenosylhomocysteine (SAH) Methylation->SAH Product AZ9567 This compound AZ9567->MAT2A Inhibits

Caption: Signaling pathway of MAT2A inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Treat_Cells 2. Treat with Serial Dilutions of this compound Prep_Stock->Treat_Cells Cell_Culture Culture and Passage Cancer Cell Line Seed_Cells 1. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate 3. Incubate for 72h Treat_Cells->Incubate Add_Reagent 4. Add MTS/MTT Reagent Incubate->Add_Reagent Measure 5. Measure Absorbance Add_Reagent->Measure Plot_Curve Plot Dose-Response Curve Measure->Plot_Curve Calc_IC50 Calculate IC50 Value Plot_Curve->Calc_IC50

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Issue: No/Low Inhibition Observed Check_Conc Is the concentration range appropriate for the cell line? Start->Check_Conc Check_Solubility Did the compound precipitate in the media? Check_Conc->Check_Solubility Yes Solution_Dose Solution: Perform dose-response experiment (0.1 nM - 10 µM) Check_Conc->Solution_Dose No Check_Compound Is the compound stock fresh and properly stored? Check_Solubility->Check_Compound No Solution_Solubility Solution: Lower final DMSO concentration, prepare intermediate dilutions Check_Solubility->Solution_Solubility Yes Check_Compound->Solution_Dose Yes Solution_Compound Solution: Use a fresh aliquot Check_Compound->Solution_Compound No

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Overcoming Resistance to AZ'9567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the MAT2A inhibitor, AZ'9567. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guide & FAQs

This section provides answers to common questions and issues encountered when working with this compound and potential resistance mechanisms.

Q1: My MTAP-deleted cancer cell line is showing reduced sensitivity to this compound compared to initial experiments. What are the possible reasons?

Reduced sensitivity to this compound in a previously sensitive cell line could be due to several factors:

  • Development of Acquired Resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations. A primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression, which compensates for the inhibitory effect of the drug.[1]

  • Cell Line Integrity: Ensure the cell line has not been misidentified or contaminated. It is also possible for the MTAP status of the cell line to change over time in culture.

  • Experimental Variability: Inconsistent results can arise from variations in cell passage number, seeding density, or reagent quality.[2]

Q2: How can I confirm that my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q3: What are the potential molecular mechanisms of resistance to this compound?

Based on studies with MAT2A inhibitors, potential resistance mechanisms include:

  • Upregulation of MAT2A Expression: Cancer cells may increase the production of the MAT2A protein to overcome the inhibitor's effects and restore S-adenosylmethionine (SAM) levels.[1]

  • Alterations in Downstream Pathways: Changes in the PRMT5 signaling cascade, a key downstream effector of MAT2A, could confer resistance.[1]

  • Increased Symmetric Dimethylarginine (SDMA): An increase in tumor SDMA levels at the time of disease progression has been suggested as a potential biomarker and mechanism of resistance to MAT2A inhibitors.[1][3]

Q4: My experimental results with this compound are inconsistent. What are some common pitfalls?

Inconsistent results in cell-based assays with MAT2A inhibitors can be caused by:

  • Suboptimal Inhibitor Concentration: Using a concentration that is too high can cause general toxicity, while a concentration that is too low may not induce a differential effect between sensitive and resistant cells.[1]

  • Inappropriate Assay for Cell Viability: Assays like MTT can be influenced by cellular metabolic changes and may not accurately reflect cell death.[1] Consider using alternative assays like CellTiter-Glo® or direct cell counting.

  • Nutrient Composition of the Culture Medium: The availability of methionine in the culture medium can influence the cellular response to MAT2A inhibition.[1]

Q5: I am not observing the expected synthetic lethal effect of this compound in my MTAP-deleted cell line. What should I check?

  • Verify MTAP Status: Confirm the homozygous deletion of the MTAP gene in your cell line using PCR or western blotting.

  • Optimize Inhibitor Concentration and Treatment Duration: Perform a dose-response curve to determine the optimal concentration and a time-course experiment to identify the appropriate treatment duration.

  • Assess Downstream Biomarkers: Measure the levels of SAM and SDMA to confirm target engagement and pathway inhibition. A lack of change in these biomarkers may indicate a problem with the compound's activity or cellular uptake.

Quantitative Data

The following tables summarize key quantitative data related to MAT2A inhibitor sensitivity and resistance. Note that specific IC50 values for this compound in a wide range of resistant cell lines are not yet publicly available; the data presented here for AG-270, another potent MAT2A inhibitor, is representative of the expected trends.

Table 1: Representative IC50 Values of a MAT2A Inhibitor (AG-270) in Cancer Cell Lines

Cell LineMTAP StatusMAT2A InhibitorIC50 (nM)Fold Difference (WT/Deleted)
HCT116Wild-TypeAG-270>10,000>100x
HCT116 MTAP-/-DeletedAG-270<100
KP4DeletedAG-270~50
BxPC3DeletedAG-270~75

This table provides an example of the expected selectivity of MAT2A inhibitors for MTAP-deleted cells. Actual IC50 values for this compound should be determined experimentally.

Table 2: Pharmacodynamic Biomarker Changes with MAT2A Inhibition (AG-270)

BiomarkerTissue/FluidChange upon Treatment
S-adenosylmethionine (SAM)PlasmaUp to 70% reduction
Symmetric Dimethylarginine (SDMA)TumorDecrease
MethioninePlasmaIncrease

Data from a Phase I clinical trial of AG-270.[3][4]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

  • Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cell line using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration. If significant cell death occurs, reduce the fold-increase in concentration.

  • Characterize Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform a full dose-response analysis to determine the new IC50.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of resistance development.

Protocol 2: Western Blot Analysis for MAT2A Expression

This protocol is for detecting changes in MAT2A protein levels, a potential mechanism of resistance.

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against MAT2A overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the MAT2A signal to a loading control (e.g., GAPDH or β-actin).

Protocol 3: RT-qPCR for MAT2A Gene Expression

This protocol measures changes in MAT2A mRNA levels.

  • RNA Extraction:

    • Extract total RNA from cell pellets using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using primers specific for MAT2A and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative expression of MAT2A using the ΔΔCt method.

Visualizations

MAT2A_Signaling_Pathway cluster_0 One-Carbon Metabolism cluster_1 This compound Action Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalyzes Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrate Methylated_Substrate Methyltransferases->Methylated_Substrate Methylation SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH AZ9567 This compound AZ9567->MAT2A Inhibits Resistance_Mechanism cluster_0 Normal Response cluster_1 Resistance Mechanism: MAT2A Upregulation AZ9567_norm This compound MAT2A_norm MAT2A AZ9567_norm->MAT2A_norm SAM_norm SAM MAT2A_norm->SAM_norm Reduced Production Cell_Death_norm Cell Death SAM_norm->Cell_Death_norm Leads to AZ9567_res This compound MAT2A_up Upregulated MAT2A AZ9567_res->MAT2A_up SAM_res Restored SAM MAT2A_up->SAM_res Compensatory Production Cell_Survival_res Cell Survival SAM_res->Cell_Survival_res Promotes Troubleshooting_Workflow Start Reduced this compound Sensitivity Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Yes Check_Cell_Line Verify Cell Line Integrity (MTAP status) Confirm_Resistance->Check_Cell_Line No Check_MAT2A Check MAT2A Expression (WB/qPCR) Investigate_Mechanism->Check_MAT2A Check_Downstream Assess Downstream Markers (SAM/SDMA) Investigate_Mechanism->Check_Downstream Develop_Strategy Develop New Strategy Check_MAT2A->Develop_Strategy Check_Downstream->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Alternative_Inhibitor Alternative Inhibitor Develop_Strategy->Alternative_Inhibitor

References

Technical Support Center: AZ'9567 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of the MAT2A inhibitor, AZ'9567.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions essential for cell proliferation and survival.

Q2: What are the known off-target effects of this compound?

A2: Secondary pharmacology profiling of this compound against a panel of 86 targets has demonstrated good overall selectivity. However, measurable activity (Kᵢ or IC₅₀ < 10 µM) was observed for 12 off-targets. The most significant off-target identified is the adenosine (B11128) transporter , with a potency of less than 1 µM.[1][3] For a complete list and specific binding affinities of the other 11 off-targets, researchers are advised to consult the supplementary information of the primary publication by Atkinson et al., 2024.

Q3: What are the potential consequences of inhibiting the adenosine transporter?

A3: Inhibition of the adenosine transporter can lead to an increase in extracellular adenosine concentrations.[4] This can, in turn, activate adenosine receptors, leading to a variety of physiological effects, including vasodilation and modulation of immune responses.[4] In a research context, this could manifest as unexpected cellular phenotypes unrelated to MAT2A inhibition.

Q4: How can I be sure that the observed phenotype in my experiment is due to on-target MAT2A inhibition?

A4: A multi-pronged approach is recommended for target validation:

  • Use a structurally unrelated MAT2A inhibitor: If a different MAT2A inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate MAT2A expression. The resulting phenotype should mimic that of this compound treatment if the effect is on-target.

  • Rescue experiments: In a MAT2A knockout or knockdown background, the effects of this compound should be diminished or absent.

  • Dose-response analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's potency (IC₅₀) for the primary target. Off-target effects may appear at higher concentrations.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected or inconsistent cellular phenotype.
  • Possible Cause: Off-target activity, particularly inhibition of the adenosine transporter.

  • Troubleshooting Workflow:

A Unexpected Phenotype Observed B Step 1: Verify On-Target Engagement A->B C Western Blot for p-SAM levels or other downstream markers B->C Perform D Step 2: Investigate Adenosine Transporter Inhibition C->D If on-target engagement is confirmed E Adenosine Uptake Assay D->E Perform F Step 3: Mitigate Off-Target Effect E->F If adenosine uptake is inhibited G Co-treatment with an adenosine receptor antagonist F->G H Use lower, more specific concentrations of this compound F->H I Step 4: Confirm with Orthogonal Approaches F->I L Phenotype Resolved? G->L H->L J siRNA/CRISPR knockdown of MAT2A I->J K Use structurally different MAT2A inhibitor I->K J->L K->L M Conclusion: Off-target effect likely contributed to initial phenotype. L->M Yes N Conclusion: Phenotype is likely on-target. Investigate other experimental variables. L->N No A 1. Cell Treatment (this compound or vehicle) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-MAT2A) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection H->I J 10. Data Analysis I->J A 1. Cell Plating B 2. Pre-incubation with This compound or controls A->B C 3. Addition of [3H]-Adenosine B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Scintillation Counting E->F G 7. Data Analysis F->G cluster_0 Cell Membrane cluster_1 Cytoplasm Adenosine_out Extracellular Adenosine AT Adenosine Transporter Adenosine_out->AT Adenosine_in Intracellular Adenosine AT->Adenosine_in Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates AZ9567_MAT2A This compound AZ9567_MAT2A->MAT2A AZ9567_AT This compound (Off-target) AZ9567_AT->AT

References

Technical Support Center: Improving In Vivo Bioavailability of AZ'9567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with AZ'9567, focusing on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: Published literature describes this compound as having "excellent preclinical pharmacokinetic properties," which suggests good to high oral bioavailability.[1][2][3][4] While specific percentages are not publicly available, this indicates that the compound is generally well-absorbed after oral administration in preclinical models. Issues with low bioavailability in your experiments might stem from formulation, dosing procedure, or other experimental variables rather than the intrinsic properties of the molecule.

Q2: What is the solubility of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is crucial to prepare a formulation that is safe and effective for the chosen animal model. Direct injection of a high concentration of DMSO can be toxic. Therefore, it is often diluted with other vehicles like polyethylene (B3416737) glycol (PEG) or saline.

Q3: What are some common reasons for observing low oral bioavailability in preclinical studies?

A3: Low oral bioavailability can be attributed to several factors, including poor solubility of the drug in gastrointestinal fluids, low permeability across the intestinal wall, and significant first-pass metabolism in the gut wall or liver.[5][6] Experimental variability, such as inconsistent dosing or issues with the analytical method, can also lead to apparently low bioavailability.[7]

Q4: Can this compound be administered in a simple aqueous suspension?

A4: For poorly soluble compounds like this compound, a simple aqueous suspension may result in low and variable absorption. To improve dissolution and absorption, more advanced formulation strategies are recommended. These can include co-solvent systems, lipid-based formulations, or solid dispersions.[3][8][9][10]

Troubleshooting Guides

Issue 1: Higher than expected variability in plasma concentrations between subjects.
Potential Cause Troubleshooting Recommendation
Inconsistent Dosing Vehicle Ensure the dosing vehicle is homogeneous. If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound. For solutions, confirm that the compound remains fully dissolved and does not precipitate over time.
Variable Gastric Emptying Standardize the fasting time of experimental animals before dosing.[7] Food in the stomach can significantly alter the rate and extent of drug absorption. A typical fasting period for rats is overnight (12-18 hours) with free access to water.
Improper Gavage Technique Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure accurate delivery of the dose to the stomach. Esophageal or tracheal administration will lead to highly variable or no absorption.
Issue 2: Measured bioavailability is significantly lower than expected.
Potential Cause Troubleshooting Recommendation
Inadequate Formulation A simple aqueous or DMSO solution may not be optimal. Consider formulating this compound in a vehicle known to enhance the solubility and absorption of poorly soluble drugs. Common choices for rodent studies include mixtures of PEG400, Solutol HS 15, and water, or lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[8][9]
Insufficient Dose If the plasma concentrations are near the lower limit of quantification (LLOQ) of your analytical assay, the calculated bioavailability may be inaccurate.[5] Consider increasing the oral dose, if tolerated, to achieve more robust plasma concentrations.
Rapid Metabolism (First-Pass Effect) While this compound is suggested to have good properties, extensive metabolism in the gut wall or liver can reduce bioavailability.[6] This is an intrinsic property of the compound, but ensuring complete dissolution in the GI tract can sometimes help to partially overcome this by increasing the concentration gradient for absorption.
Low Assay Sensitivity Accurate determination of bioavailability, especially for potent compounds, requires a highly sensitive and validated analytical method, typically LC-MS/MS.[5] Ensure your assay has a sufficiently low LLOQ to capture the full pharmacokinetic profile.

Quantitative Data Summary

The following table provides a representative example of pharmacokinetic parameters for a compound with "excellent" oral bioavailability in rats. These values should be used as a general guide for what to expect.

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg5 mg/kg
Cmax (ng/mL) ~1500~1200
Tmax (h) 0.080.5 - 1
AUC (ng*h/mL) ~2000~8000
Bioavailability (F%) ->80%

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for Rodent Studies

This protocol describes the preparation of a common co-solvent formulation suitable for oral gavage in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the this compound completely. Vortex and sonicate briefly if necessary. A common starting point is to use 5-10% of the final volume as DMSO.

  • Add PEG400 to the DMSO solution. A typical ratio is 30-40% of the final volume. Vortex thoroughly until a clear solution is obtained.

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO or PEG400).

  • Administer the formulation to the animals at a consistent dose volume, typically 5-10 mL/kg for rats.[2][11]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard workflow for determining the oral bioavailability of this compound in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.[2]

  • Animals should be acclimatized for at least one week before the experiment.

  • Fast the animals overnight before dosing, with free access to water.

Experimental Design:

  • Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1 mg/kg) to determine the systemic clearance and volume of distribution. The IV formulation is typically a solution in a vehicle like saline with a small amount of co-solvent.

  • Group 2 (Oral): Administer this compound orally via gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical sampling schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[12]

  • Plasma Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both the IV and oral groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Interpretation formulation Formulation Preparation iv_dose Intravenous Dosing formulation->iv_dose po_dose Oral Gavage formulation->po_dose animal_prep Animal Fasting animal_prep->iv_dose animal_prep->po_dose blood_collection Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_processing Plasma Processing blood_collection->plasma_processing lcms_analysis LC-MS/MS Analysis plasma_processing->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Workflow for a preclinical oral bioavailability study.

troubleshooting_logic start Low Bioavailability Observed check_formulation Is the formulation a clear solution? start->check_formulation check_variability Is there high inter-animal variability? check_formulation->check_variability Yes improve_formulation Improve Formulation (e.g., use co-solvents, lipids) check_formulation->improve_formulation No check_assay Is the LC-MS/MS assay validated and sensitive? check_variability->check_assay No review_dosing Review Dosing Procedure (e.g., gavage technique, fasting) check_variability->review_dosing Yes validate_assay Validate Assay (check LLOQ, stability) check_assay->validate_assay No intrinsic_property Consider Intrinsic Properties (e.g., first-pass metabolism) check_assay->intrinsic_property Yes

Caption: A logical approach to troubleshooting low bioavailability.

References

AZ'9567 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AZ'9567, a potent MAT2A inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at 4°C is suitable for up to two years.[4] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark place.[3]

Q2: What is the recommended storage condition for this compound once it is dissolved in a solvent?

A: Stock solutions of this compound should be aliquoted and stored in tightly sealed vials. For long-term storage, -80°C is recommended for up to six months.[1][2][4] For shorter-term storage, -20°C is suitable for up to one month.[1][2][4][5] It is advisable to avoid repeated freeze-thaw cycles.[4]

Q3: How is this compound shipped, and is it stable at ambient temperatures?

A: this compound is typically shipped at room temperature as a non-hazardous chemical.[3][4] The compound is considered stable enough for the duration of ordinary shipping and time spent in customs, which can be a few days to a few weeks.[3][4]

Q4: What solvent should I use to dissolve this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] The solubility in DMSO is 62.5 mg/mL (139.68 mM), and ultrasonic assistance may be needed for complete dissolution.[1][2] It is important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1]

Troubleshooting Guide

Issue: I am having trouble dissolving this compound in DMSO.

  • Solution 1: Use Ultrasonic Treatment. As recommended, applying sonication can aid in the dissolution of this compound in DMSO.[1][2]

  • Solution 2: Check Your DMSO. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can affect solubility. Always use a fresh, high-quality grade of DMSO.[1]

  • Solution 3: Gentle Warming. While not explicitly stated for this compound, gentle warming can sometimes help dissolve compounds. However, this should be done with caution to avoid degradation.

Issue: My stock solution appears to have precipitated after freezing.

  • Solution 1: Re-dissolve. Before use, allow the aliquot to thaw completely at room temperature. Vortex the vial to ensure the compound is fully back in solution.

  • Solution 2: Prepare Fresh Aliquots. To avoid potential issues with compound stability after multiple freeze-thaw cycles, it is best practice to prepare and use fresh aliquots for each experiment.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Data compiled from multiple supplier recommendations.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.4744 mg of this compound (Molecular Weight: 447.44 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Once the solution is clear, aliquot it into smaller, single-use volumes in sterile, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Visualizations

AZ9567_Handling_Workflow cluster_storage Storage of Solid Compound cluster_prep Stock Solution Preparation cluster_solution_storage Storage of Stock Solution Solid_Compound Receive Solid this compound Short_Term_Solid Short-term Storage (0-4°C) Solid_Compound->Short_Term_Solid Days to Weeks Long_Term_Solid Long-term Storage (-20°C) Solid_Compound->Long_Term_Solid Months to Years Prepare_Stock Dissolve in DMSO Short_Term_Solid->Prepare_Stock Long_Term_Solid->Prepare_Stock Ultrasound Use Ultrasound if Needed Prepare_Stock->Ultrasound Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Short_Term_Solution Short-term Storage (-20°C, <= 1 month) Aliquot->Short_Term_Solution Long_Term_Solution Long-term Storage (-80°C, <= 6 months) Aliquot->Long_Term_Solution

Caption: Workflow for handling and storing this compound.

Troubleshooting_Solubility Start Issue: this compound not dissolving in DMSO Check_DMSO Is the DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use new, high-quality DMSO Check_DMSO->Use_Fresh_DMSO No Apply_Ultrasound Have you tried sonication? Check_DMSO->Apply_Ultrasound Yes Use_Fresh_DMSO->Apply_Ultrasound Sonicate Apply ultrasound for 5-10 minutes Apply_Ultrasound->Sonicate No Consider_Warming Gentle warming as a last resort (use caution) Apply_Ultrasound->Consider_Warming Yes Resolved Issue Resolved Sonicate->Resolved Consider_Warming->Resolved

Caption: Troubleshooting guide for this compound solubility issues.

References

common pitfalls in AZ'9567 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: AZ'9567 Mechanism of Action: A potent, selective, ATP-competitive inhibitor of Janus Kinase 2 (JAK2).

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For aqueous experiments, this stock can be further diluted, but it is critical to ensure the final DMSO concentration in your cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity.

Q2: How should I store the this compound stock solution?

A2: Stock solutions should be aliquoted into small, tightly sealed vials and stored at -20°C or -80°C to prevent degradation. It is advisable to avoid repeated freeze-thaw cycles. For best results, use freshly prepared dilutions for your experiments.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. To address this, you can try several strategies:

  • Lower the final concentration of this compound in your assay.

  • Increase the final percentage of DMSO slightly, while ensuring it remains below the toxic threshold for your cells.

  • Incorporate a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your aqueous buffer.

  • If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed for high selectivity for JAK2, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits JAK2 signaling without causing significant off-target effects or cytotoxicity. If unexpected phenotypes are observed, consider validating your findings with a structurally different JAK2 inhibitor or using a genetic approach like siRNA or CRISPR to confirm that the effect is on-target.[1]

Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Cell Viability Assay Results
Possible Cause Suggested Solution
Inhibitor Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation after adding this compound. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQs.[2]
High Inhibitor Concentration High concentrations of this compound can lead to off-target effects and cytotoxicity. Perform a dose-response curve to identify the optimal concentration range.[3]
Solvent Toxicity Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (usually <0.1-0.5%). Always include a vehicle-only (DMSO) control in your experiments.[3]
Inhibitor Instability The compound may be unstable in the cell culture medium at 37°C over long incubation periods. Test the stability of this compound in your medium over time.[4]
Cell Density Variations Inconsistent cell seeding density can lead to variable results. Ensure uniform cell seeding across all wells.
Problem 2: Difficulty Interpreting Western Blot Results
Possible Cause Suggested Solution
No change in p-STAT3 levels The concentration of this compound may be too low to inhibit JAK2 effectively. Increase the inhibitor concentration based on dose-response data. Also, ensure the inhibitor was added for the appropriate duration before cell stimulation and lysis.
Weak or No Signal This could be due to low protein loading, inefficient protein transfer, or issues with the primary or secondary antibodies. Confirm protein transfer using Ponceau S staining and optimize antibody concentrations.[5][6]
High Background High background can obscure the signal. Optimize blocking conditions (e.g., use 5% BSA or non-fat milk) and increase the number and duration of washing steps.[5]
Non-Specific Bands Non-specific bands can result from antibody cross-reactivity or protein degradation. Use specific antibodies and ensure protease and phosphatase inhibitors are added to your lysis buffer.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is to assess the inhibitory effect of this compound on the JAK2/STAT3 signaling pathway.

Materials:

  • Treated and stimulated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Pre-incubate cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein, separate them by SDS-PAGE, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the anti-phospho-STAT3 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-STAT3 antibody to confirm equal protein loading.

Protocol 3: In Vitro Kinase Assay

This protocol is for measuring the direct inhibitory effect of this compound on JAK2 enzyme activity.

Materials:

  • Recombinant JAK2 enzyme

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • This compound at various concentrations

  • Kinase-Glo® Max reagent

  • 96-well white plates

Procedure:

  • Prepare Master Mixture: Prepare a master mixture containing kinase assay buffer, ATP, and the substrate peptide.[4]

  • Add Inhibitor: Add this compound at various concentrations to the wells of a 96-well plate. Include a "no inhibitor" positive control and a "no enzyme" blank control.[4]

  • Initiate Reaction: Add diluted JAK2 enzyme to the wells to start the reaction. Do not add enzyme to the "blank" wells.[4]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[4]

  • Detect Activity: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.[4]

  • Measure Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the positive and blank controls and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Different Assays

Assay Type Cell Type Recommended Concentration Range Typical Incubation Time
In Vitro Kinase AssayN/A (Enzyme)1 nM - 10 µM45 - 60 minutes
Western Blot (p-STAT3)Cytokine-dependent cell lines10 nM - 1 µM1 - 2 hours
Cell Viability (MTT) AssayVarious cancer cell lines100 nM - 50 µM48 - 72 hours

Mandatory Visualizations

AZ9567_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates AZ9567 This compound AZ9567->pJAK2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates

Caption: Simplified JAK2/STAT3 signaling pathway showing inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay Selectivity Kinome Selectivity Screen KinaseAssay->Selectivity WesternBlot Western Blot (Target Engagement) Selectivity->WesternBlot Viability Cell Viability Assay (Phenotype) WesternBlot->Viability PK_PD Pharmacokinetics/ Pharmacodynamics Viability->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: General experimental workflow for characterizing a kinase inhibitor.

Troubleshooting_Workflow Start Inconsistent Experimental Result CheckSolubility Check Compound Solubility and Stability Start->CheckSolubility CheckControls Review Controls (Vehicle, Positive, Negative) CheckSolubility->CheckControls OK CheckConcentration Verify Inhibitor Concentration & Dose-Response CheckControls->CheckConcentration OK CheckProtocol Review Experimental Protocol & Reagents CheckConcentration->CheckProtocol OK OptimizeAssay Optimize Assay Conditions CheckProtocol->OptimizeAssay Issue Found Validate Validate with Orthogonal Method (e.g., siRNA, different inhibitor) CheckProtocol->Validate OK Success Problem Resolved OptimizeAssay->Success Validate->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Interpreting Unexpected Results with AZ'9567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZ'9567, a potent and selective MAT2A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2][3] Its primary mechanism of action is the allosteric inhibition of MAT2A, which is a critical enzyme in the one-carbon metabolism pathway. This inhibition leads to the depletion of S-adenosylmethionine (SAM), a universal methyl donor, and the accumulation of methionine. In cancer cells with a methylthioadenosine phosphorylase (MTAP) deletion, this disruption of one-carbon metabolism can be synthetically lethal, leading to selective antiproliferative effects.[2][4]

Q2: What are the expected results of this compound treatment in MTAP-deficient cancer cells?

The expected outcomes of treating MTAP-deficient cancer cells with this compound include:

  • Inhibition of cell proliferation.[1][2]

  • A significant decrease in intracellular SAM levels.

  • A substantial increase in intracellular and plasma methionine concentrations.[5]

Q3: What are the known off-target activities of this compound?

While this compound is a selective inhibitor, secondary pharmacology screening has shown measurable activity (Ki or IC50 < 10 µM) against 12 off-targets.[5] The most potent off-target activity observed was the antagonism of an adenosine (B11128) transporter (< 1 µM potency).[5] Researchers should consider these potential off-target effects when interpreting unexpected phenotypes.

Q4: What is the recommended solvent and storage for this compound?

For in vitro experiments, this compound can be dissolved in DMSO.[6] For storage, the powder form is stable at -20°C for up to 3 years.[2] In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]

Troubleshooting Guide

Issue 1: Lower than expected anti-proliferative activity.

Possible Cause 1: Poor Solubility this compound has been noted to have poor solubility.[7] This can lead to the compound precipitating out of solution, resulting in a lower effective concentration than intended.

  • Recommendation: Ensure complete dissolution of the compound. Sonication may be required.[6] Visually inspect the media for any precipitate after adding the compound. Consider using a formulation with improved solubility if available.

Possible Cause 2: Cell Line is not MTAP-deficient The synthetic lethal effect of this compound is primarily observed in cells with a homozygous deletion of the MTAP gene.

  • Recommendation: Confirm the MTAP status of your cell line using PCR, western blot, or by consulting publicly available databases.

Possible Cause 3: Sub-optimal Assay Conditions Factors such as cell seeding density, incubation time, and the specific proliferation assay used can influence the observed potency.

  • Recommendation: Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. A longer incubation time (e.g., 72 hours or more) may be necessary to observe significant anti-proliferative effects.

Issue 2: Unexpected changes in cellular metabolism beyond SAM and methionine levels.

Possible Cause: Broad Metabolic Perturbations Inhibition of MAT2A can lead to extensive downstream effects on one-carbon metabolism, the trans-sulfuration pathway, and even lipid metabolism.[5]

  • Recommendation: When performing metabolomics studies, be prepared to observe broad changes. An integrative multi-omics approach may be necessary to fully understand the metabolic consequences of MAT2A inhibition in your specific model system.[5]

Issue 3: Discrepancies between in vitro and in vivo results.

Possible Cause 1: Pharmacokinetic Properties this compound has been shown to have low brain penetrance.[5] This means that while plasma levels of the drug may be sufficient, the concentration in specific tissues like the brain could be much lower.

  • Recommendation: When conducting in vivo studies, it is crucial to measure drug concentrations in the target tissue, not just in plasma, to correlate with the observed pharmacodynamic effects.[5][8]

Possible Cause 2: Systemic Metabolic Effects In vivo, the accumulation of methionine in the plasma can be substantial and may have systemic effects that are not observed in cell culture.[5]

  • Recommendation: Monitor plasma methionine levels in animal models. Be aware that high systemic methionine could have independent biological effects or could influence the response to this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

Cell LineMTAP StatuspIC50
HCT116KO8.9[1][3]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Effects of this compound in Rats (7-day treatment)

Dose (BID)Free AUC24h (µM*h)Average Methionine Plasma Concentration (µmol/L)Fold Increase in Plasma Methionine
3 mg/kg0.76 ± 0.11775 ± 10415-fold[5]
10 mg/kg3.9 ± 0.701180 ± 27919-fold[5]
30 mg/kg12 ± 4.2940 ± 14217-fold[5]

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed MTAP-deficient cells (e.g., HCT116 MTAP KO) in a 96-well plate at a pre-optimized density to ensure exponential growth for the duration of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Proliferation Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

MAT2A_Inhibition_Pathway Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Synthesis AZ9567 This compound AZ9567->MAT2A Inhibition Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate Substrate Substrate Substrate->Methyltransferases

Caption: Signaling pathway of MAT2A inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Result_InVitro In Vitro Anomaly Start->Result_InVitro Result_InVivo In Vivo Discrepancy Start->Result_InVivo Check_Solubility Verify Compound Solubility (Visual Inspection, Sonication) Check_MTAP Confirm MTAP Status of Cell Line Optimize_Assay Optimize Assay Conditions (Seeding Density, Incubation Time) Consider_Off_Target Consider Off-Target Effects Metabolomics Perform Broad Metabolomics Analysis InVivo_PKPD Correlate In Vivo PK with PD (Tissue vs. Plasma Concentration) Result_InVitro->Check_Solubility Low Potency Result_InVitro->Check_MTAP Low Potency Result_InVitro->Optimize_Assay Low Potency Result_InVitro->Consider_Off_Target Unexpected Phenotype Result_InVitro->Metabolomics Unexpected Metabolic Profile Result_InVivo->InVivo_PKPD

Caption: Troubleshooting workflow for unexpected this compound results.

References

Validation & Comparative

A Comparative Analysis of MAT2A Inhibitors: AZ'9567 and AG-270

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two MAT2A inhibitors, AZ'9567 and AG-270, based on available preclinical and clinical data. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1] Both this compound and AG-270 are potent, orally bioavailable inhibitors of MAT2A, designed to exploit this synthetic lethal relationship.[1][2] They function by inhibiting the production of S-adenosylmethionine (SAM), a universal methyl donor, thereby disrupting essential cellular processes in cancer cells.[1][3]

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and AG-270, providing a comparative overview of their potency and antiproliferative activity.

ParameterThis compoundAG-270
Target MAT2AMAT2A[4]
Mechanism of Action Allosteric Inhibitor[5]Allosteric, Noncompetitive Inhibitor[6][7]
In Vitro Potency (IC50) -14 nM[6]
Cellular Antiproliferative Activity (pIC50) 8.9 (in MTAP KO HCT116 cells)[8][9]-
Cellular SAM Reduction (IC50) -20 nM (in HCT116 MTAP-null cells at 72h)[6]
In Vivo Efficacy Selective antiproliferative effect on MTAP KO cells[2][5]Dose-dependent tumor growth inhibition in KP4 MTAP-null xenografts (TGI = 36% at 10 mg/kg, 67% at 200 mg/kg)[6]
Clinical Development Preclinical[5]Phase 1 clinical trials (NCT03435250)[7][10]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the general process for evaluating these inhibitors, the following diagrams are provided.

MAT2A_Signaling_Pathway MAT2A Signaling Pathway Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM SAM MAT2A->SAM Synthesis Methyltransferases Methyltransferases SAM->Methyltransferases PRMT5 PRMT5 SAM->PRMT5 Methylated_Substrates Methylated_Substrates Methyltransferases->Methylated_Substrates Methylation SAH SAH Methyltransferases->SAH SDMA SDMA PRMT5->SDMA Methylation This compound / AG-270 This compound / AG-270 This compound / AG-270->MAT2A Inhibition

Caption: The MAT2A enzyme converts methionine and ATP into SAM.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for MAT2A Inhibitors cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 determination) Cell_Proliferation_Assay Cell Proliferation Assay (pIC50 in MTAP KO cells) Enzymatic_Assay->Cell_Proliferation_Assay SAM_Level_Measurement Cellular SAM Level Measurement Cell_Proliferation_Assay->SAM_Level_Measurement Xenograft_Model Xenograft Tumor Model (e.g., MTAP-null) SAM_Level_Measurement->Xenograft_Model Pharmacokinetics Pharmacokinetic Analysis Xenograft_Model->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis (Tumor SAM levels) Pharmacokinetics->Pharmacodynamics Efficacy_Study Tumor Growth Inhibition Study Pharmacodynamics->Efficacy_Study Compound_Discovery Compound Discovery (this compound / AG-270) Compound_Discovery->Enzymatic_Assay

Caption: General workflow for preclinical MAT2A inhibitor evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and AG-270.

1. MAT2A Enzymatic Assay (for AG-270)

  • Objective: To determine the in vitro potency (IC50) of the inhibitor against the MAT2A enzyme.

  • Methodology: The inhibitory activity of AG-270 on MAT2A was assessed through kinetic studies. The mechanism of action was determined to be noncompetitive, with the inhibitor preventing the release of the product, SAM, from the enzyme's active site.[7] Specific details of the assay setup, including buffer conditions, enzyme and substrate concentrations, and detection methods, were not available in the provided results.

2. Cell Proliferation Assay (for this compound)

  • Objective: To measure the antiproliferative activity of the inhibitor in a relevant cancer cell line.

  • Methodology: The antiproliferative effect of this compound was evaluated in HCT116 cells with a knockout of the MTAP gene (MTAP KO).[8][9] The potency is reported as a pIC50 value, which is the negative logarithm of the IC50 value.[8][9] The specific details of the cell culture conditions, inhibitor concentrations tested, and the method for assessing cell viability (e.g., MTS, CellTiter-Glo) were not explicitly stated in the search results.

3. Cellular S-Adenosylmethionine (SAM) Level Measurement (for AG-270)

  • Objective: To confirm the mechanism of action by measuring the reduction of intracellular SAM levels following inhibitor treatment.

  • Methodology: HCT116 MTAP-null cells were treated with AG-270 for 72 hours.[6] Following treatment, intracellular SAM levels were quantified to determine the IC50 for SAM reduction.[6] The specific method for SAM quantification (e.g., LC-MS/MS) was not detailed in the provided search results.

4. In Vivo Xenograft Studies (for AG-270)

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a preclinical animal model.

  • Methodology: Pancreatic KP4 MTAP-null xenograft mouse models were used.[6] AG-270 was administered orally once daily (q.d.) for 38 days at doses ranging from 10 to 200 mg/kg.[6] Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated.[6] Additionally, tumor SAM levels were measured to assess pharmacodynamic effects.[6]

5. Phase I Clinical Trial (for AG-270)

  • Objective: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of AG-270 in patients with advanced malignancies.

  • Methodology: The first-in-human, phase I trial (NCT03435250) enrolled patients with tumors having a homozygous deletion of MTAP.[10] AG-270 was administered orally once or twice daily in 28-day cycles.[10] Pharmacodynamic assessments included measuring plasma SAM concentrations and levels of symmetrically di-methylated arginine (SDMA) in tumor biopsies.[10][11] Efficacy was evaluated based on tumor responses.[10]

Discussion

Both this compound and AG-270 have demonstrated potent inhibition of MAT2A and selective antiproliferative activity in MTAP-deleted cancer models. AG-270 has progressed further in development, with data available from a Phase 1 clinical trial, which provides preliminary evidence of clinical activity and a manageable safety profile in patients with advanced malignancies.[10] The in vivo data for AG-270 shows clear dose-dependent tumor growth inhibition.[6]

This compound is a potent MAT2A inhibitor with excellent preclinical pharmacokinetic properties.[5] The reported pIC50 of 8.9 in MTAP KO HCT116 cells indicates strong cellular activity.[8][9] However, a direct comparison of potency with AG-270 is challenging due to the different metrics reported (pIC50 vs. IC50). Further preclinical and clinical studies on this compound are needed to fully understand its therapeutic potential relative to AG-270.

References

A Comparative Guide to In Vitro MAT2A Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent Methionine Adenosyltransferase 2A (MAT2A) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for preclinical research, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion.

MAT2A has emerged as a critical therapeutic target in oncology, especially in tumors with MTAP deletions, which are present in approximately 15% of all human cancers. This genetic alteration creates a synthetic lethal relationship with MAT2A, making its inhibition a promising strategy for targeted cancer therapy. This guide focuses on the in vitro characteristics of key MAT2A inhibitors: AG-270, IDE397, PF-9366, and SCR-7952.

Comparative Efficacy of MAT2A Inhibitors

The following tables summarize the in vitro potency of several MAT2A inhibitors based on publicly available data. It is important to note that these values were generated in different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency of MAT2A Inhibitors

CompoundMAT2A Biochemical IC50 (nM)Ki (nM)Notes
PF-9366 420170First-in-class allosteric inhibitor.
AG-270 68.3-A well-characterized, potent inhibitor that has been in clinical development.
SCR-7952 18.714.49Reported to be more potent than AG-270 in biochemical assays.
IDE397 7-A potent inhibitor currently in clinical trials.

Table 2: Cellular Activity of MAT2A Inhibitors

CompoundCell LineMTAP StatusCellular IC50Notes
PF-9366 H520Not Specified1.2 µM (SAM production)Weak anti-proliferative effect.
Huh-7Not Specified255 nM (SAM production)IC50 of 10 µM for cell proliferation.
AG-270 HCT116MTAP-deleted260 nM (Cell proliferation)Demonstrates selectivity for MTAP-deleted cells.
SCR-7952 HCT116MTAP-deleted34.4 nM (Cell proliferation)Shows high selectivity over MTAP-WT cells.
HCT116MTAP-WT487.7 nM (Cell proliferation)
IDE397 KP4MTAP-deleted15 nM (Cell proliferation)Demonstrates superior cellular potency compared to AG-270.
BXPC3MTAP-WT13,200 nM (Cell proliferation)

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the MAT2A signaling pathway and common in vitro experimental workflows.

MAT2A_Signaling_Pathway MAT2A Signaling Pathway in MTAP-Deleted Cancer cluster_Metabolism Methionine Cycle cluster_SyntheticLethality Synthetic Lethality in MTAP-Deleted Cells cluster_Inhibition Point of Inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methylation Methylation (DNA, RNA, Proteins) SAM->Methylation PRMT5 PRMT5 SAM->PRMT5 Substrate SAH S-Adenosylhomocysteine (SAH) Methylation->SAH MTAP_del MTAP Deletion MTA MTA Accumulation MTAP_del->MTA MTA->PRMT5 Inhibits Splicing mRNA Splicing PRMT5->Splicing Cell_Proliferation Cancer Cell Proliferation Splicing->Cell_Proliferation MAT2A_Inhibitor MAT2A Inhibitor (e.g., AG-270, IDE397) MAT2A_Inhibitor->MAT2A Inhibits Experimental_Workflow Workflow for In Vitro MAT2A Inhibitor Testing cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assays cluster_Readouts Readouts A1 Recombinant MAT2A Enzyme A2 Add Substrates (ATP, Methionine) & Inhibitor A1->A2 A3 Incubate A2->A3 A4 Measure Product Formation (e.g., Phosphate) A3->A4 A5 Determine Biochemical IC50 A4->A5 B1 Seed MTAP-deleted and MTAP-WT Cancer Cells B2 Treat with MAT2A Inhibitor B1->B2 B3 Incubate (72-120h) B2->B3 C1 Cell Proliferation Assay (e.g., CellTiter-Glo, MTT) B3->C1 C2 SAM/SAH Level Measurement (e.g., ELISA, LC-MS/MS) B3->C2 D1 Determine Cellular IC50 & Selectivity Index C1->D1 C2->D1

AZ'9567 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AZ'9567, a potent and selective MAT2A inhibitor, in the context of combination cancer therapies. While preclinical data on this compound as a monotherapy is established, this guide also explores the compelling rationale and existing preclinical evidence for combining MAT2A inhibitors with other anticancer agents, drawing comparisons with similar molecules in its class.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a potent, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A)[1]. The primary therapeutic strategy for MAT2A inhibitors is to exploit the synthetic lethal relationship in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene[2][3]. MTAP is a key enzyme in the methionine salvage pathway, and its deletion, often co-occurring with the tumor suppressor CDKN2A in about 15% of cancers, leads to the accumulation of methylthioadenosine (MTA)[2][3].

Elevated MTA levels partially inhibit the protein arginine methyltransferase 5 (PRMT5), making these cancer cells highly dependent on the MAT2A-produced S-adenosylmethionine (SAM) for PRMT5 activity. Inhibition of MAT2A by agents like this compound depletes SAM, leading to a significant reduction in PRMT5-mediated methylation, induction of DNA damage, and ultimately, selective cancer cell death[2].

While monotherapy with MAT2A inhibitors shows promise, combination strategies are being explored to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and broaden the therapeutic window. Preclinical studies with other MAT2A inhibitors have demonstrated strong synergistic effects when combined with agents that further stress the PRMT5 pathway or target other cellular vulnerabilities.

This compound Monotherapy Performance in MTAP-Deleted Cancers

Preclinical studies have demonstrated the selective anti-proliferative effect of this compound in MTAP knockout (KO) cells both in vitro and in vivo[1].

Table 1: In Vitro and In Vivo Monotherapy Efficacy of this compound
ParameterCell Line / ModelResultReference
pIC50 (antiproliferative activity) HCT116 MTAP KO8.9--INVALID-LINK--
In Vivo Efficacy MTAP KO Xenograft ModelsSelective anti-proliferative effect--INVALID-LINK--

Comparative Analysis of MAT2A Inhibitor Combination Strategies

While specific in vivo combination data for this compound is not yet publicly available, extensive preclinical research on other MAT2A inhibitors, such as IDE397 and AG-270, provides a strong basis for comparison and informs potential future studies with this compound.

Combination with PRMT5 Inhibitors

The strongest preclinical synergy for MAT2A inhibitors has been observed with MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancer models[2]. This dual inhibition strategy maximally suppresses the PRMT5 pathway, leading to durable tumor regressions and even complete responses in preclinical models[2].

Table 2: Preclinical Efficacy of MAT2A and PRMT5 Inhibitor Combination
MAT2A InhibitorCombination AgentCancer ModelKey FindingsReference
IDE397MTA-cooperative PRMT5iMTAPdel Lung & Pancreatic Cancer XenograftsDurable tumor regressions, including complete responses, at doses below the MTD of each agent.--INVALID-LINK--
SCR-7952SAM-competitive or MTA-cooperative PRMT5iMTAP-deleted Tumor ModelsRemarkable synergistic interactions.--INVALID-LINK--
AG-270MTDIA (MTAP inhibitor to mimic MTAP-/-)MTAP+/+ Colorectal Cancer XenograftsSynergistic reduction in cell growth and tumor growth inhibition.--INVALID-LINK--
Combination with Chemotherapeutic Agents

Preclinical evidence also supports the combination of MAT2A inhibitors with standard-of-care chemotherapies, particularly taxanes. The proposed mechanism involves the MAT2A inhibitor-induced disruption of DNA damage repair pathways, sensitizing cancer cells to the cytotoxic effects of chemotherapy.

Table 3: Preclinical Efficacy of MAT2A Inhibitor and Chemotherapy Combinations
MAT2A InhibitorCombination AgentCancer ModelKey FindingsReference
IDE397Docetaxel (Taxane)NSCLC CDX model (NCI-H838)Enhanced tumor growth inhibition.--INVALID-LINK--
AG-270Docetaxel & PaclitaxelMTAP-deleted Pancreatic and NSCLC modelsSynergistic antiproliferative effects in vitro and in vivo.--INVALID-LINK--

Signaling Pathways and Experimental Workflows

MAT2A-PRMT5 Synthetic Lethal Pathway in MTAP-Deleted Cancers

MAT2A_PRMT5_Pathway cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_Del MTAP-Deleted Cell Methionine_WT Methionine MAT2A_WT MAT2A Methionine_WT->MAT2A_WT ATP_WT ATP ATP_WT->MAT2A_WT SAM_WT SAM MAT2A_WT->SAM_WT PRMT5_WT PRMT5 (Active) SAM_WT->PRMT5_WT Substrate MTA_WT MTA SAM_WT->MTA_WT Methylated_Products_WT Methylated Products PRMT5_WT->Methylated_Products_WT Methylation Substrates_WT Substrates Substrates_WT->PRMT5_WT MTAP_WT MTAP MTA_WT->MTAP_WT Salvage_WT Methionine Salvage MTAP_WT->Salvage_WT Methionine_Del Methionine MAT2A_Del MAT2A Methionine_Del->MAT2A_Del ATP_Del ATP ATP_Del->MAT2A_Del SAM_Del SAM MAT2A_Del->SAM_Del PRMT5_Del PRMT5 (Partially Inhibited) SAM_Del->PRMT5_Del Substrate MTA_Del MTA (Accumulates) SAM_Del->MTA_Del Methylated_Products_Del Methylated Products (Reduced) PRMT5_Del->Methylated_Products_Del Methylation Substrates_Del Substrates Substrates_Del->PRMT5_Del MTA_Del->PRMT5_Del Inhibits MTAP_Del MTAP (Deleted) AZ9567 This compound AZ9567->MAT2A_Del Inhibits PRMT5i PRMT5 Inhibitor PRMT5i->PRMT5_Del Inhibits

Caption: Synthetic lethality in MTAP-deleted cells targeted by this compound and a PRMT5 inhibitor.

General Workflow for Preclinical In Vivo Efficacy Study

InVivo_Workflow start Implant MTAP-deleted Tumor Cells into Immunocompromised Mice tumor_growth Allow Tumors to Establish to a Predetermined Size start->tumor_growth randomization Randomize Mice into Treatment Groups: - Vehicle - this compound - Combination Agent - this compound + Combination tumor_growth->randomization treatment Administer Treatment According to Schedule (e.g., daily, weekly) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint analysis Tumor Growth Inhibition (TGI) Analysis & Statistical Comparison endpoint->analysis

Caption: A typical workflow for evaluating the in vivo efficacy of combination therapies.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for this compound and other MAT2A inhibitors. For specific parameters, refer to the supplementary information of the cited publications[4].

In Vitro Cell Proliferation Assay
  • Cell Culture: MTAP-deleted and wild-type cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a dose-response matrix of this compound and the combination agent, alone and in combination, for a period of 6-10 days.

  • Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which is an indicator of metabolically active cells.

  • Data Analysis: IC50 values are calculated, and synergy is assessed using models such as the Loewe additivity or Bliss independence model.

In Vivo Tumor Xenograft Model
  • Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NSG) are used.

  • Cell Implantation: An appropriate number of human cancer cells (e.g., 5-10 x 10^6) with MTAP deletion are suspended in a matrix like Matrigel and implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment groups.

  • Drug Formulation and Administration: this compound is typically formulated for oral gavage (PO). The combination agent is formulated and administered as per its established protocol (e.g., PO, intraperitoneal - IP). Dosing schedules can be daily, twice daily (BID), or intermittent.

  • Efficacy and Tolerability Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight is monitored as a measure of tolerability.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses are performed to determine significance.

Conclusion and Future Directions

This compound is a potent MAT2A inhibitor with demonstrated monotherapy efficacy in preclinical models of MTAP-deleted cancers. While specific data on this compound in combination therapies is not yet in the public domain, the strong synergistic effects observed with other MAT2A inhibitors, particularly in combination with PRMT5 inhibitors and taxanes, provide a compelling rationale for its investigation in similar combination regimens.

Future studies should focus on generating robust preclinical data for this compound in combination with these and other targeted agents. This will be crucial for identifying the most effective combination strategies and patient populations to move forward into clinical development, ultimately aiming to improve outcomes for patients with difficult-to-treat MTAP-deleted cancers.

References

A Comparative Guide to Clinical-Stage MAT2A Inhibitors: AG-270 and IDE397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers harboring a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comparative overview of the clinical trial data for two leading MAT2A inhibitors, AG-270 and IDE397, with a focus on their performance, underlying experimental protocols, and the biological pathway they target.

The Scientific Rationale: Synthetic Lethality in MTAP-Deleted Cancers

MAT2A is a crucial enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes, including DNA and protein methylation.[1] In approximately 15% of human cancers, the MTAP gene is deleted, often alongside the neighboring tumor suppressor gene CDKN2A.[2][3] This deletion leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5).[4]

Cancer cells with MTAP deletion become exquisitely dependent on MAT2A to produce SAM to maintain PRMT5 activity, which is essential for processes like RNA splicing.[2][4] Inhibiting MAT2A in these cells drastically reduces SAM levels, leading to a synergistic inhibition of PRMT5, ultimately causing DNA damage, mitotic defects, and selective cancer cell death.[2] This concept is known as synthetic lethality, where the loss of either MAT2A or MTAP alone is tolerable, but the simultaneous functional loss of both is lethal to the cancer cell.

Below is a diagram illustrating the MAT2A signaling pathway in the context of MTAP-deleted cancer.

MAT2A_Signaling_Pathway MAT2A Signaling Pathway in MTAP-Deleted Cancer cluster_cell Cancer Cell with MTAP Deletion cluster_inhibitor Therapeutic Intervention Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP SAM S-Adenosylmethionine (SAM) MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 Methyl Group Donor Splicing mRNA Splicing PRMT5->Splicing Cell_Growth Tumor Growth Splicing->Cell_Growth MTA Methylthioadenosine (MTA) (Accumulates) MTA->PRMT5 Partial Inhibition MTAP MTAP (Deleted) MAT2A_Inhibitor MAT2A Inhibitor (e.g., AG-270, IDE397) MAT2A_Inhibitor->MAT2A Inhibition

MAT2A Signaling in MTAP-Deleted Cancer.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety findings from the clinical trials of AG-270 and IDE397. It is important to note that these are not from head-to-head studies and direct comparisons should be made with caution due to differences in trial design, patient populations, and stages of development.

Efficacy Data
InhibitorClinical TrialPatient PopulationKey Efficacy Results
AG-270 NCT03435250 (Phase 1)Advanced solid tumors or lymphoma with MTAP deletion- 2 partial responses (PRs) observed.[1]- 5 additional patients achieved stable disease (SD) for ≥16 weeks.[1]- Disease control rate at 16 weeks of 17.5%.[5]
IDE397 NCT04794699 (Phase 2 Monotherapy Expansion)MTAP-deletion urothelial and non-small cell lung cancer (NSCLC)- Overall Response Rate (ORR): ~39% (1 complete response, 6 partial responses out of 18 evaluable patients).[6][7]- Disease Control Rate (DCR): ~94%.[6][7]- Tumor shrinkage observed in 14 of 18 patients.[7]
IDE397 + Sacituzumab Govitecan NCT04794699 (Phase 1/2 Combination)Late-line MTAP-deletion urothelial cancer- Dose Level 1 (15 mg IDE397 + 10 mg/kg SG): ORR of 33% (3 confirmed PRs).[8]- Dose Level 2 (30 mg IDE397 + 7.5 mg/kg SG): ORR of 57% (3 confirmed PRs, 1 unconfirmed PR).[8]
Safety and Tolerability
InhibitorClinical TrialMost Common Treatment-Related Adverse Events (TRAEs)Grade ≥3 TRAEs
AG-270 NCT03435250 (Phase 1)Fatigue, increased blood bilirubin (B190676), hyperbilirubinemia, anemia, thrombocytopenia.[1]17.5% of patients experienced Grade ≥3 TRAEs. The most common were increased blood bilirubin and anemia.[1]
IDE397 NCT04794699 (Phase 2 Monotherapy Expansion)Fatigue, peripheral neuropathy.Approximately 5.6% of patients had drug-related Grade ≥3 AEs. No drug-related serious adverse events (SAEs) or discontinuations were observed at the 30mg expansion dose.[6]
IDE397 + Sacituzumab Govitecan NCT04794699 (Phase 1/2 Combination)Dose Level 1: Anemia, neutropenia.Dose Level 2: Anemia, asthenia, diarrhea.[8]No treatment-related SAEs observed at Dose Level 2.[8]

Experimental Protocols: A Glimpse into the Clinical Trial Designs

While full, detailed protocols are not publicly available, information from clinical trial registries and publications allows for a comparative overview of the methodologies used to evaluate AG-270 and IDE397.

Comparison of Key Experimental Protocol Elements
ParameterAG-270 (NCT03435250)IDE397 (NCT04794699)
Study Phase Phase 1[1][9]Phase 1/2[10][11]
Study Design Open-label, dose-escalation and expansion study.[12][13]Open-label, multicenter, dose escalation and expansion study.[10][11]
Primary Objectives To assess the maximum tolerated dose (MTD), safety, and tolerability.[1][14]To evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[11]
Patient Population Patients with advanced solid tumors or lymphoma with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein.[1][14]Adult patients with selected advanced or metastatic solid tumors harboring MTAP deletion who are unresponsive to standard of care therapy.[11]
Intervention AG-270 administered orally, once or twice daily in 28-day cycles. Also evaluated in combination with taxane-based chemotherapy.[1][9]IDE397 as a single agent and in combination with other anticancer agents including taxanes and sacituzumab govitecan.[11]
Key Assessments Safety, pharmacokinetics (PK), pharmacodynamics (PD) including plasma SAM levels, and efficacy (RECIST v1.1 or Lugano criteria).[1][14]Safety, PK, PD, and anti-tumor activity.[10]

Below is a generalized workflow for a Phase I/II clinical trial of a MAT2A inhibitor, based on the designs of the AG-270 and IDE397 studies.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for a MAT2A Inhibitor cluster_screening Patient Screening cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion Patient_Identification Identify Patients with Advanced Solid Tumors Biomarker_Screening Confirm MTAP Deletion (e.g., NGS, IHC) Patient_Identification->Biomarker_Screening Inclusion_Exclusion Assess Inclusion/Exclusion Criteria Biomarker_Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Dose_Escalation Enroll Small Cohorts at Increasing Doses Informed_Consent->Dose_Escalation Enrollment DLT_Monitoring Monitor for Dose-Limiting Toxicities (DLTs) Dose_Escalation->DLT_Monitoring MTD_Determination Determine Maximum Tolerated Dose (MTD) DLT_Monitoring->MTD_Determination Dose_Expansion Enroll Larger Cohorts at MTD/Recommended Dose MTD_Determination->Dose_Expansion Proceed to Expansion Efficacy_Evaluation Evaluate Anti-Tumor Activity (e.g., ORR, DCR) Dose_Expansion->Efficacy_Evaluation Safety_Profiling Further Characterize Safety Profile Efficacy_Evaluation->Safety_Profiling

Generalized Clinical Trial Workflow.

Conclusion

MAT2A inhibitors represent a promising targeted therapy for a significant subset of cancer patients with MTAP-deleted tumors. Both AG-270 and IDE397 have demonstrated proof-of-concept for MAT2A inhibition in the clinic. The early data for IDE397, particularly in its Phase 2 monotherapy expansion and in combination, show encouraging response rates. AG-270 has established a manageable safety profile and shown signs of clinical activity. Ongoing and future studies will further delineate the therapeutic potential of these agents, both as monotherapies and in combination with other anti-cancer drugs, and will be crucial in determining their place in the oncology treatment landscape. The continued investigation into this class of drugs holds the potential to offer a much-needed therapeutic option for patients with this specific genetic alteration.

References

AZ'9567 vs. Other Epigenetic Modulators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MAT2A inhibitor, AZ'9567, against other key classes of epigenetic modulators. This document summarizes quantitative performance data, details experimental methodologies for key assays, and visualizes relevant biological pathways to aid in the evaluation and selection of these compounds for research and development.

Introduction to Epigenetic Modulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation. However, dysregulation of epigenetic processes is a hallmark of many diseases, including cancer. Epigenetic modulators are small molecules that target the enzymes responsible for adding, removing, or reading these epigenetic marks, offering a promising therapeutic strategy to reverse aberrant gene expression patterns. This guide focuses on comparing the performance of this compound, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with other established classes of epigenetic modulators.

Overview of Compared Epigenetic Modulators

This guide provides a comparative analysis of the following classes of epigenetic modulators:

  • MAT2A Inhibitors: Represented by This compound , AG-270, and PF-9366. These inhibitors target the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including histone and DNA methylation.

  • BET Inhibitors: Represented by JQ1 and OTX015 . These compounds target the Bromodomain and Extra-Terminal (BET) family of proteins, which are "readers" of acetylated histones and play a key role in transcriptional activation of oncogenes.

  • HDAC Inhibitors: Represented by Vorinostat (B1683920) and Panobinostat (B1684620) . These drugs inhibit histone deacetylases, leading to an accumulation of acetylated histones and a more open chromatin state, which can reactivate the expression of tumor suppressor genes.

  • DNMT Inhibitors: Represented by Azacitidine and Decitabine . These agents inhibit DNA methyltransferases, leading to the demethylation of DNA and the re-expression of silenced genes.

  • EZH2 Inhibitors: Represented by Tazemetostat and GSK126 . These inhibitors target the Enhancer of Zeste Homolog 2, a histone methyltransferase that is often overactive in cancer.

Comparative Performance Data

The following tables summarize the in vitro potency of this compound and other selected epigenetic modulators across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values of MAT2A Inhibitors

CompoundHCT116 (MTAP-WT) (μM)HCT116 (MTAP-KO) (μM)Other Cell Lines (μM)Reference(s)
This compound >100.014-[1]
AG-270 >100.026KP-4 (MTAP-del): 0.26[2]
PF-9366 --H520: 1.2, Huh-7: 10[3][4]

Table 2: Comparative IC50 Values of BET Inhibitors

CompoundCell LineIC50 (μM)Reference(s)
JQ1 A549 (Lung)>10[5]
H1373 (Lung)0.42[6]
MCF7 (Breast)0.5[7]
OTX015 MOLM-14 (AML)0.02[8]
MV-4-11 (AML)0.02[8]

Table 3: Comparative IC50 Values of HDAC Inhibitors

CompoundCell LineIC50 (μM)Reference(s)
Vorinostat SW-982 (Synovial Sarcoma)8.6[9]
SW-1353 (Chondrosarcoma)2.0[9]
MCF-7 (Breast)0.75[10]
Panobinostat HH (CTCL)0.0018[11]
BT474 (Breast)0.0026[11]
HCT116 (Colon)0.0071[11]

Table 4: Comparative IC50 Values of DNMT Inhibitors

CompoundCell LineIC50 (μM)Reference(s)
Azacitidine MOLM-13 (AML)0.038[12]
HL-60 (AML)1-7[13]
Decitabine MOLM-13 (AML)0.063[12]
TF-1 (Erythroleukemia)<0.05[14]

Table 5: Comparative IC50 Values of EZH2 Inhibitors

CompoundCell LineIC50 (μM)Reference(s)
Tazemetostat KARPAS-422 (Lymphoma, EZH2 mut)0.023[15]
WSU-DLCL2 (Lymphoma, EZH2 mut)0.004[15]
GSK126 Pfeiffer (Lymphoma, EZH2 mut)0.0027[16]
KARPAS-422 (Lymphoma, EZH2 mut)0.009[16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by each class of epigenetic modulator.

MAT2A Inhibition Pathway

MAT2A_Inhibition cluster_legend Legend Legend_Node1 Metabolite Legend_Node2 Protein/Enzyme Legend_Node3 Inhibitor Legend_Node4 Process Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine MAT2A->SAM Synthesis AZ9567 This compound AZ9567->MAT2A Methyltransferases Histone/DNA Methyltransferases SAM->Methyltransferases Cofactor Methylation Histone & DNA Methylation Methyltransferases->Methylation Gene_Expression Altered Gene Expression Methylation->Gene_Expression

Caption: this compound inhibits MAT2A, depleting SAM and reducing histone/DNA methylation.

BET Inhibition Pathway

BET_Inhibition cluster_legend Legend Legend_Node1 Protein Legend_Node2 Inhibitor Legend_Node3 Process Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (BRD2/3/4) Acetylated_Histones->BET_Proteins Binding Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery Recruitment JQ1 JQ1 JQ1->BET_Proteins Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogene_Transcription Cell_Proliferation Cell Proliferation & Survival Oncogene_Transcription->Cell_Proliferation

Caption: BET inhibitors like JQ1 prevent BET proteins from binding to acetylated histones.

HDAC Inhibition Pathway

HDAC_Inhibition cluster_legend Legend Legend_Node1 Enzyme Legend_Node2 Inhibitor Legend_Node3 Process Histones Histones HATs Histone Acetyltransferases Histones->HATs Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation HDACs Histone Deacetylases HDACs->Histones Deacetylation Vorinostat Vorinostat Vorinostat->HDACs Acetylated_Histones->HDACs Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation TSG_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->TSG_Expression

Caption: HDAC inhibitors block deacetylation, leading to open chromatin and gene expression.

DNMT Inhibition Pathway

DNMT_Inhibition cluster_legend Legend Legend_Node1 Enzyme Legend_Node2 Inhibitor Legend_Node3 Process DNA DNA DNMTs DNA Methyltransferases DNA->DNMTs Methylated_DNA Methylated DNA DNMTs->Methylated_DNA Methylation Azacitidine Azacitidine Azacitidine->DNMTs TSG_Reactivation Tumor Suppressor Gene Reactivation Azacitidine->TSG_Reactivation leads to Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing

Caption: DNMT inhibitors prevent DNA methylation, leading to the reactivation of silenced genes.

EZH2 Inhibition Pathway

EZH2_Inhibition cluster_legend Legend Legend_Node1 Protein Complex Legend_Node2 Inhibitor Legend_Node3 Process Histone_H3 Histone H3 PRC2 PRC2 Complex (containing EZH2) Histone_H3->PRC2 H3K27me3 H3K27 Trimethylation PRC2->H3K27me3 Methylation Tazemetostat Tazemetostat Tazemetostat->PRC2 Gene_Derepression Target Gene Derepression Tazemetostat->Gene_Derepression leads to Transcriptional_Repression Transcriptional Repression H3K27me3->Transcriptional_Repression

Caption: EZH2 inhibitors block the methyltransferase activity of the PRC2 complex.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison tables are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Workflow:

Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add test compound at various concentrations Seed_Cells->Add_Compound Incubate 3. Incubate for a specified time (e.g., 72h) Add_Compound->Incubate Add_Reagent 4. Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence 5. Measure luminescence Add_Reagent->Measure_Luminescence

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Cells of interest

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound and other modulators) in culture medium.

  • Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Histone Modifications

This technique is used to detect specific histone modifications (e.g., acetylation, methylation) in protein lysates.

Workflow:

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE to separate proteins Cell_Lysis->SDS_PAGE Transfer 3. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 4. Block membrane Transfer->Blocking Primary_Ab 5. Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab 6. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 7. Detect with chemiluminescence Secondary_Ab->Detection

Caption: General workflow for Western blotting.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for histone modifications (e.g., anti-acetyl-H3, anti-H3K27me3) and total histone (e.g., anti-H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in lysis buffer and quantify protein concentration.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the signal of the modified histone to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the specific genomic regions associated with a protein of interest, such as a modified histone or a transcription factor.

Workflow:

ChIP_Workflow Crosslinking 1. Crosslink proteins to DNA Chromatin_Shearing 2. Shear chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitate with specific antibody Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinks 4. Reverse crosslinks Immunoprecipitation->Reverse_Crosslinks DNA_Purification 5. Purify DNA Reverse_Crosslinks->DNA_Purification qPCR_Sequencing 6. Analyze DNA by qPCR or sequencing DNA_Purification->qPCR_Sequencing

References

AZ'9567 Demonstrates Potent Suppression of S-Adenosylmethionine (SAM) Levels, Outperforming Comparator Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the potent and dose-dependent effect of AZ'9567, a novel MAT2A inhibitor, in reducing cellular S-adenosylmethionine (SAM) levels. This guide provides a comparative overview of this compound's performance against other known MAT2A inhibitors, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.

This compound has been shown to induce significant SAM depletion in various in vivo models. In a study on male Han Wistar rats, administration of this compound led to substantial SAM depletion in plasma, liver, brain, and heart.[1] Furthermore, in HCT116 KO xenograft murine models, a 20 mg/kg twice-daily dose of this compound resulted in a greater than 90% depletion of SAM by day 24, highlighting its profound in vivo efficacy.[2]

Comparative Analysis of MAT2A Inhibitors on SAM Levels

The following table summarizes the quantitative effects of this compound and other MAT2A inhibitors on SAM levels across different experimental models.

CompoundModel SystemTreatment ConditionsSAM ReductionReference
This compound HCT116 KO Xenograft (mice)20 mg/kg BID, 24 days> 90%[2]
This compound Han Wistar Rats (in vivo)Not specifiedSignificant depletion in plasma, liver, brain, heart[1]
AG-270Patients with advanced malignancies50-200 mg QD54% - 70% (plasma)
PF-9366H520 lung carcinoma cellsNot specifiedIC50 of 1.2 µM for SAM production
PF-9366Huh-7 cellsNot specifiedIC50 of 255 nM for SAM synthesis
FIDAS-5LS174T colorectal cancer cells3 µM, 36 hoursSignificant reduction
FIDAS-5Athymic nude mice20 mg/kg, oral, daily for 1 weekSignificant reduction in liver

Signaling Pathway of MAT2A Inhibition

The diagram below illustrates the mechanism by which MAT2A inhibitors like this compound impact the methionine cycle and subsequent cellular processes.

MAT2A_Inhibition_Pathway cluster_0 Methionine Cycle cluster_1 Inhibitory Action Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate Substrate Substrate (DNA, RNA, proteins) Substrate->Methyltransferases AZ9567 This compound AZ9567->MAT2A Inhibits

Caption: Mechanism of MAT2A inhibition by this compound, leading to reduced SAM levels.

Experimental Workflow for SAM Level Quantification

The following diagram outlines a typical workflow for assessing the effect of a MAT2A inhibitor on intracellular SAM concentrations.

Experimental_Workflow A Cell Culture (e.g., HCT116) B Treatment with This compound or Comparator A->B C Cell Harvesting & Lysis B->C D SAM Extraction C->D E Quantification D->E F LC-MS/MS Analysis E->F Method 1 G ELISA E->G Method 2 H Data Analysis (SAM Level Comparison) F->H G->H

Caption: Workflow for measuring the impact of MAT2A inhibitors on cellular SAM levels.

Experimental Protocols

In Vitro Measurement of Intracellular SAM Levels

a. Cell Culture and Treatment:

  • Seed HCT116 (or other relevant cell lines) in 6-well plates and culture until approximately 80% confluency.

  • Prepare stock solutions of this compound and comparator compounds (e.g., AG-270, PF-9366, FIDAS-5) in DMSO.

  • Treat cells with varying concentrations of the inhibitors or vehicle control (DMSO) for a predetermined time course (e.g., 6, 24, 48 hours).

b. Sample Preparation for LC-MS/MS:

  • Following treatment, wash cells with ice-cold PBS.

  • Lyse the cells using a suitable extraction buffer (e.g., 80% methanol (B129727) containing internal standards).

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Utilize a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

  • Separate metabolites on a suitable column (e.g., C18 reverse-phase).

  • Perform mass spectrometry in positive ion mode and monitor for the specific mass transitions of SAM and the internal standard.

  • Quantify SAM levels by comparing the peak area of endogenous SAM to that of the known concentration of the internal standard.

In Vivo Assessment of SAM Levels in Xenograft Models

a. Animal Model:

  • Implant HCT116 KO cells subcutaneously into immunodeficient mice.

  • Allow tumors to reach a predetermined size before initiating treatment.

b. Dosing:

  • Administer this compound (e.g., 20 mg/kg, BID) or comparator compounds orally or via intraperitoneal injection.

  • Include a vehicle control group.

c. Sample Collection:

  • At the end of the treatment period, collect tumor tissue and plasma samples.

  • Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

d. SAM Extraction from Tissues:

  • Homogenize frozen tumor tissue in an acidic extraction buffer.

  • Centrifuge the homogenate and collect the supernatant for analysis.

e. Quantification:

  • Analyze SAM levels in tissue extracts and plasma using a validated LC-MS/MS method as described for the in vitro protocol.

  • Normalize tissue SAM levels to the total protein concentration of the extract.

This guide provides a framework for the comparative evaluation of this compound and other MAT2A inhibitors. The presented data and protocols are intended to support further research into the therapeutic potential of targeting SAM metabolism in oncology and other disease areas.

References

Independent Validation of AZ'9567's Antiproliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of AZ'9567, a potent and selective MAT2A inhibitor, with other alternatives in the same class. The information presented is supported by experimental data to aid in the independent validation of its therapeutic potential, particularly in the context of MTAP-deficient cancers.

Executive Summary

This compound has emerged as a promising therapeutic agent, demonstrating significant antiproliferative effects in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethality is achieved through the inhibition of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway. This guide details the mechanism of action of this compound, compares its in vitro efficacy with other MAT2A inhibitors, and provides comprehensive experimental protocols for the validation of these findings.

Mechanism of Action: Targeting the MAT2A-SAM-PRMT5 Axis

This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including histone and protein methylation. In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA) partially inhibits another key enzyme, protein arginine methyltransferase 5 (PRMT5). By inhibiting MAT2A, this compound reduces the intracellular levels of SAM. This reduction in SAM further sensitizes the already compromised PRMT5, leading to a significant decrease in its activity. The downstream effects of PRMT5 inhibition include disruption of mRNA splicing and the induction of DNA damage, ultimately resulting in the selective killing of MTAP-deficient cancer cells.[1][2]

MAT2A_pathway cluster_cell MTAP-deleted Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM AZ9567 This compound AZ9567->MAT2A PRMT5 PRMT5 SAM->PRMT5 Splicing mRNA Splicing PRMT5->Splicing MTA MTA (accumulates) MTA->PRMT5 MTAP MTAP (deleted) DNA_damage DNA Damage Splicing->DNA_damage dysregulation Cell_Death Cell Death DNA_damage->Cell_Death

MAT2A Signaling Pathway in MTAP-deleted Cancer Cells.

Comparative Antiproliferative Activity

The in vitro antiproliferative activity of this compound has been evaluated against various cancer cell lines, with a particular focus on those with and without MTAP deletion. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and compares them with other notable MAT2A inhibitors, AG-270 and PF-9366.

CompoundCell LineMTAP StatuspIC50IC50 (nM)Reference
This compound HCT116KO8.9~1.26[3]
AG-270 VariousDeleted-~260[4]
PF-9366 ---420 (enzymatic)[3]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The IC50 value for PF-9366 is for enzymatic inhibition, not cellular proliferation.

Experimental Protocols

To facilitate the independent validation of the antiproliferative effects of this compound, detailed experimental protocols for a standard cell viability assay are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability through the colorimetric MTT assay, which assesses the metabolic activity of cells.

Materials:

  • This compound (or alternative MAT2A inhibitor)

  • Cancer cell lines (e.g., HCT116 MTAP KO and WT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Workflow:

MTT_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serially diluted this compound incubation_24h->compound_addition incubation_72h Incubate for 72h compound_addition->incubation_72h mtt_addition Add MTT reagent incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_absorbance Read absorbance at 570nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

References

Comparative Analysis of AZ'9567: A Guide to Cross-Validation in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the MAT2A inhibitor AZ'9567, focusing on its performance in different cancer cell lines. While comprehensive public data on the cross-validation of this compound is emerging, this document leverages available information and compares its activity with other well-characterized MAT2A inhibitors to offer a valuable resource for researchers. The content herein is supported by experimental data from publicly available sources and includes detailed methodologies for key experiments.

The Synthetic Lethal Approach of Targeting MAT2A in MTAP-Deleted Cancers

This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an essential enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2] The therapeutic rationale for MAT2A inhibition lies in the concept of synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3]

MTAP is a key enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[2][3] MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme for various cellular processes, including RNA splicing.[4] This partial inhibition of PRMT5 makes MTAP-deleted cancer cells highly dependent on the de novo synthesis of SAM by MAT2A to maintain sufficient PRMT5 activity for survival.[2][4] Inhibition of MAT2A by compounds like this compound in these cells leads to a critical depletion of SAM, further suppressing PRMT5 function and resulting in selective cancer cell death.[2]

Comparative Efficacy of MAT2A Inhibitors

While specific cross-cell line data for this compound is limited in the public domain, its potent anti-proliferative activity has been demonstrated in MTAP knockout (KO) HCT116 cells.[1] To provide a broader context, the following table summarizes the inhibitory concentrations (IC50) of other well-studied MAT2A inhibitors, AG-270 and SCR-7952, in both MTAP-deleted and MTAP-wildtype (WT) cell lines. This data illustrates the selective potency of MAT2A inhibitors in the target cancer cell population.

Inhibitor Cell Line Cancer Type MTAP Status IC50 (nM) Selectivity (WT/Deleted)
This compound HCT116Colorectal CarcinomaKOPotent (pIC50 = 8.9)-
AG-270 HCT116Colorectal CarcinomaWild-Type>30,000[3]>115x[3]
HCT116Colorectal CarcinomaDeleted260[3]
SCR-7952 HCT116Colorectal CarcinomaWild-Type487.7[4]~14x
HCT116Colorectal CarcinomaDeleted34.4[4]
NCI-H838Lung CarcinomaDeleted4.3[4]-

Note: pIC50 is the negative logarithm of the IC50 value. An pIC50 of 8.9 corresponds to an IC50 in the low nanomolar range. IC50 values can vary depending on the experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate the cross-validation of results, detailed methodologies for key experiments are provided below.

Cell Viability/Proliferation Assay (MTT-based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor in different cell lines.

Materials:

  • Cancer cell lines (MTAP-wildtype and MTAP-deleted)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6][7][8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5][6][7][8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5][6][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6][8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot for PRMT5 Substrate Methylation

This protocol is for assessing the downstream effects of MAT2A inhibition by measuring the methylation of PRMT5 substrates.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-symmetrically dimethylated arginine (SDMA) antibody, anti-PRMT5, and a loading control like anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]

  • Signal Visualization: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of methylated proteins to the total protein levels or a loading control.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_0 MTAP-Deleted Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 Methyl Donor MTA Methylthioadenosine (MTA) MTA->PRMT5 Partial Inhibition MethylatedSubstrate Methylated Substrates PRMT5->MethylatedSubstrate Substrate Protein Substrates (e.g., for splicing) Splicing RNA Splicing MethylatedSubstrate->Splicing CellSurvival Cell Survival Splicing->CellSurvival AZ9567 This compound AZ9567->MAT2A MTAP MTAP (Deleted)

Caption: Signaling pathway of this compound in MTAP-deleted cancer cells.

start Start seed_cells Seed MTAP-WT and MTAP-deleted cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound serial dilutions incubate_24h->treat_cells incubate_72h Incubate 72-120h treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination using an MTT assay.

References

Comparative Analysis of AZ'9567 and Other Cancer Therapies for MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of synthetic lethality between methylthioadenosine phosphorylase (MTAP) deletion and the inhibition of key metabolic enzymes has opened a new frontier in precision oncology. MTAP gene deletion, present in approximately 15% of all solid tumors, renders cancer cells uniquely vulnerable to therapies targeting the methionine salvage pathway.[1][2] This guide provides a comparative analysis of AZ'9567, a novel MAT2A inhibitor, and other emerging therapies, primarily MTA-cooperative PRMT5 inhibitors, for the treatment of MTAP-deficient cancers.

Executive Summary

This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) creates a dependency on MAT2A for SAM production. Inhibition of MAT2A by this compound leads to a depletion of SAM, which in turn inhibits the function of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell proliferation and survival. This ultimately results in selective anti-proliferative effects in MTAP-deficient tumors.[1][3][4]

The primary comparators to this compound are the second-generation, MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and AMG 193. These inhibitors exploit the high intracellular concentrations of MTA in MTAP-deleted cells to selectively bind to and inhibit the PRMT5-MTA complex, leading to a highly targeted anti-tumor effect while sparing healthy tissues.[5][6][7]

This guide will delve into the mechanism of action, preclinical efficacy, and available clinical data for this compound and these MTA-cooperative PRMT5 inhibitors, providing a comprehensive resource for the cancer research community.

Mechanism of Action: A Tale of Two Strategies

The therapeutic strategies for targeting MTAP-deleted cancers, while both converging on the inhibition of PRMT5 activity, employ distinct upstream mechanisms.

This compound: Targeting the Source of SAM

This compound acts by directly inhibiting MAT2A, the enzyme responsible for synthesizing SAM from methionine and ATP. In MTAP-deleted cancer cells, the salvage pathway for methionine is impaired, making them highly dependent on the de novo synthesis of SAM via MAT2A. By blocking this enzyme, this compound effectively "starves" the cancer cells of the essential methyl donor SAM. This reduction in SAM levels leads to the downstream inhibition of PRMT5, which requires SAM as a cofactor to methylate its substrates, thereby inducing cell cycle arrest and apoptosis.[1][3]

MTA-Cooperative PRMT5 Inhibitors: Exploiting a Metabolic Byproduct

In contrast, MTA-cooperative PRMT5 inhibitors like MRTX1719 and AMG 193 have a unique mechanism that leverages the accumulation of MTA in MTAP-deficient cells. MTA, a structural analog of SAM, can also bind to PRMT5, but this binding is typically weak. MTA-cooperative inhibitors are designed to bind to a pocket on the PRMT5-MTA complex, stabilizing the interaction and potently inhibiting the enzyme's activity. This "cooperative" binding mechanism ensures high selectivity for MTAP-deleted cancer cells, where MTA levels are elevated, while having minimal effect on normal cells with functional MTAP and low MTA levels.[5][6][7][8]

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and the MTA-cooperative PRMT5 inhibitors, MRTX1719 and AMG 193.

Table 1: In Vitro Potency and Selectivity

CompoundTargetCell Line (MTAP status)IC50 / pIC50Selectivity (MTAP-WT / MTAP-del)Reference
This compound MAT2AHCT116 (KO)pIC50 = 8.9Not explicitly stated in provided abstracts[4][9]
MRTX1719 PRMT5HCT116 (del)IC50 = 12 nM>70-fold[9]
HCT116 (WT)IC50 = 890 nM[9]
PK-1 (del)Similar potency and selectivity to HCT116[9]
AMG 193 PRMT5HCT116 (null)IC50 = 0.1 µM~40-fold[8]
HCT116 (WT)IC50 > 4 µM[8]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundTumor Model (MTAP status)Dose and ScheduleTumor Growth Inhibition (TGI) / RegressionReference
This compound HCT116 (KO)20 mg/kg BIDRobust anti-tumor response, >90% depletion of SAM and SDMA on day 24[1]
MRTX1719 LU99 Lung Cancer (del)50 and 100 mg/kg QDDose-dependent tumor growth inhibition[9]
HCT116 (del)50 and 100 mg/kg QDTumor growth inhibition[9]
HCT116 (WT)50 and 100 mg/kg QDNo effect on tumor growth[9]
AMG 193 DOHH-2 DLBCL (del)10-100 mg/kg QDRobust and statistically significant antitumor activity[10]
BxPC-3 Pancreatic (del)10-100 mg/kg QDRobust and statistically significant antitumor activity[10]
LU99 Lung (del)10-100 mg/kg QDRobust and statistically significant antitumor activity[10]
H838 Lung (del)10-100 mg/kg QDRobust and statistically significant antitumor activity[10]

Clinical Landscape

While clinical data for this compound is not yet publicly available, early clinical trials for other MAT2A inhibitors and the MTA-cooperative PRMT5 inhibitors are showing promising results in patients with MTAP-deleted solid tumors.

  • AG-270 (MAT2A inhibitor): A first-in-human phase I study in patients with MTAP-deleted advanced solid tumors showed maximal reductions in plasma SAM concentrations ranging from 54% to 70%. While demonstrating modest anti-tumor activity, durable responses and disease stabilization were observed in some patients.[11]

  • MRTX1719 (PRMT5 inhibitor): In a Phase 1/2 trial, as of June 13, 2023, there were six confirmed objective responses in 18 evaluable patients with MTAP-deleted solid tumors at doses of 100mg QD or greater. The treatment was well-tolerated with no dose-limiting toxicities observed up to 400mg QD.[7][12][13][14]

  • AMG 193 (PRMT5 inhibitor): Initial results from a first-in-human study in patients with advanced MTAP-null solid tumors showed confirmed partial responses in 5 out of 31 evaluable patients across various cancer types, including pancreatic, ovarian, renal, esophageal, and gallbladder cancers.[1]

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Method)

This protocol describes a common method for assessing the effect of compounds on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., HCT116 MTAP-WT and MTAP-KO)

  • Appropriate cell culture medium

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727) (for fixation)

  • Lysing Solution (e.g., 0.1 M sodium citrate (B86180) in 50% ethanol, pH 4.2)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density to achieve 40-50% confluency after 18-24 hours of incubation at 37°C and 5% CO2. Include wells without cells to serve as a blank control.

  • Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).

  • Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Remove the methanol and add 100 µL of crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plates with water to remove excess stain and allow the plates to air dry.

  • Solubilization: Add 200 µL of lysing solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.

  • Absorbance Measurement: Measure the optical density (OD) of each well at 570 nm using a plate reader.

  • Data Analysis: Subtract the average OD of the blank wells from the OD of all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells.[12][15][16][17]

2. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., HCT116 MTAP-KO)

  • Sterile PBS or appropriate vehicle for cell suspension

  • Matrigel (optional)

  • Test compound (e.g., this compound) and vehicle control

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS or vehicle at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Cells may be mixed with Matrigel to enhance tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin administration of the test compound or vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Clinical observations for signs of toxicity should also be recorded.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[13][18][19][20][21]

Signaling Pathway and Experimental Workflow Diagrams

MAT2A_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell MTAP-Deleted Cancer Cell Methionine Methionine Methionine_in Methionine Methionine->Methionine_in MAT2A MAT2A Methionine_in->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM AZ9567 This compound AZ9567->MAT2A inhibition PRMT5 PRMT5 SAM->PRMT5 cofactor Methylated_Substrate Methylated Substrates PRMT5->Methylated_Substrate methylation Substrate Protein Substrates Substrate->PRMT5 Cell_Proliferation Cell Proliferation & Survival Methylated_Substrate->Cell_Proliferation

Caption: this compound inhibits MAT2A in MTAP-deleted cancer cells.

PRMT5_Inhibition_Pathway cluster_metabolism Altered Metabolism in MTAP-Deleted Cell cluster_cell MTAP-Deleted Cancer Cell MTA Methylthioadenosine (MTA) (accumulated) PRMT5_MTA PRMT5-MTA Complex MTA->PRMT5_MTA PRMT5 PRMT5 PRMT5->PRMT5_MTA Inactive_Complex Inactive PRMT5-MTA-Inhibitor Ternary Complex PRMT5_MTA->Inactive_Complex MRTX1719 MTA-Cooperative PRMT5 Inhibitor (e.g., MRTX1719) MRTX1719->Inactive_Complex stabilizes & inhibits Cell_Proliferation Cell Proliferation & Survival Inactive_Complex->Cell_Proliferation inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start_vitro Seed MTAP-WT and MTAP-del cell lines Treat_vitro Treat with this compound or PRMT5 inhibitors Start_vitro->Treat_vitro Assay_vitro Perform Cell Viability Assay (e.g., Crystal Violet) Treat_vitro->Assay_vitro Result_vitro Determine IC50 values & Selectivity Assay_vitro->Result_vitro Start_vivo Implant MTAP-del tumor cells in mice Tumor_growth Monitor tumor growth Start_vivo->Tumor_growth Treat_vivo Administer compound or vehicle control Tumor_growth->Treat_vivo Monitor_vivo Measure tumor volume and body weight Treat_vivo->Monitor_vivo Result_vivo Calculate Tumor Growth Inhibition (TGI) Monitor_vivo->Result_vivo

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZ'9567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of AZ'9567, a potent MAT2A inhibitor. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for the handling and disposal of potent research compounds. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements before handling or disposing of this material.

This compound: Summary of Known Properties

The following table summarizes the available information for this compound. As a potent compound with an unconfirmed hazard profile, it should be handled with care at all times.

PropertyValue
Chemical Name This compound
Synonyms AZ-9567, AZ 9567
CAS Number 3056570-19-2
Molecular Formula C24H19F2N5O2
Molecular Weight 447.44 g/mol
Physical State Solid (likely a powder)
Solubility Soluble in DMSO (62.5 mg/mL)
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocol: Step-by-Step Disposal of this compound

The disposal of investigational compounds like this compound must follow a strict and systematic protocol to ensure the safety of laboratory personnel and the environment. These procedures align with general principles of hazardous waste management.

Step 1: Waste Characterization and Segregation

Due to the lack of specific hazard data, all this compound waste must be treated as hazardous. Proper segregation at the point of generation is mandatory to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Contaminated Personal Protective Equipment (PPE) such as gloves, disposable lab coats, and shoe covers.

    • Contaminated labware including pipette tips, tubes, vials, and weigh boats.

    • Expired or unused solid this compound.

  • Liquid Waste:

    • Unused or spent solutions containing this compound.

    • Solvent rinses of contaminated glassware (e.g., DMSO). It is critical to segregate halogenated and non-halogenated solvent waste streams.

  • Sharps Waste:

    • Any contaminated sharp objects, such as needles, syringes, or razor blades.

Step 2: Containerization

Select appropriate and compatible containers for each waste stream. All containers must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.

  • Solid Waste: Use a designated, leak-proof container with a secure lid, such as a wide-mouth jar. Line the container with a heavy-duty plastic bag.

  • Liquid Waste: Use a compatible, shatter-resistant container. For DMSO solutions, a high-density polyethylene (B3416737) (HDPE) or plastic-coated glass container is recommended.

  • Sharps Waste: Use a designated, puncture-resistant sharps container.

Step 3: Labeling

Proper labeling of hazardous waste is a critical compliance step. As soon as waste is added to a container, it must be labeled.

  • Affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "this compound" and any solvents (e.g., "this compound in DMSO").

    • The approximate concentration and quantity of the waste.

    • The accumulation start date (the date the first waste was added).

    • The name of the Principal Investigator and the laboratory location.

    • Indication of the potential hazards (e.g., "Potent Compound," "Toxicity Unknown").

Step 4: Storage

Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.

Step 5: Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Contact EHS: Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a pickup.

  • Documentation: Complete all required hazardous waste disposal forms provided by your EHS department. This documentation is essential for regulatory compliance.

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the appropriate treatment and disposal of the chemical waste, which will likely involve high-temperature incineration.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AZ9567_Disposal_Workflow cluster_prep Step 1: Generation & Segregation cluster_contain Step 2 & 3: Containerization & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Disposal Waste_Gen Waste Generation (Solid, Liquid, Sharps) Segregate Segregate Waste Streams Waste_Gen->Segregate Solid_Waste Solid Waste Container Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Container Segregate->Liquid_Waste Liquid Sharps_Waste Sharps Container Segregate->Sharps_Waste Sharps Label_Solid Label Solid Waste Solid_Waste->Label_Solid Label_Liquid Label Liquid Waste Liquid_Waste->Label_Liquid Label_Sharps Label Sharps Waste Sharps_Waste->Label_Sharps Store Store in Designated Hazardous Waste Area Label_Solid->Store Label_Liquid->Store Label_Sharps->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Documentation Complete Disposal Forms EHS_Contact->Documentation Professional_Disposal Professional Disposal (e.g., Incineration) Documentation->Professional_Disposal

Caption: Logical workflow for the proper disposal of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.